Naphthalene, methylphenyl-
Description
Significance of Polysubstituted Naphthalene (B1677914) Systems in Contemporary Chemical Research
Polysubstituted naphthalene systems are of considerable importance in modern chemical research due to their versatile applications and interesting electronic and optical properties. nih.gov These compounds serve as crucial building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, polymers, dyes, and pigments. ontosight.aismolecule.com The naphthalene framework is a key component in numerous biologically active compounds, exhibiting a wide range of therapeutic effects such as antimicrobial, antiviral, anticancer, and anti-inflammatory activities. ekb.egresearchgate.net
The development of new and efficient methods for the regioselective synthesis of polysubstituted naphthalenes is a major focus of research. nih.govnih.gov The ability to control the placement of various substituents on the naphthalene core is critical for fine-tuning the properties of the resulting molecules for specific applications. researchgate.net For instance, in materials science, the electronic and optical properties of fused aromatic compounds are of great interest for developing new technologies. nih.gov
Scope and Focus of Research on Methylphenylnaphthalene Architectures
Research on methylphenylnaphthalene architectures is multifaceted, encompassing their synthesis, structural characterization, and exploration of their potential applications. A key area of investigation is the development of synthetic strategies that allow for the controlled and regioselective introduction of methyl and phenyl groups onto the naphthalene ring system. nih.govacs.org This includes the use of various catalytic methods, such as palladium-catalyzed cross-coupling reactions, to form the desired carbon-carbon bonds. rsc.orgthieme-connect.com
The structural features of methylphenylnaphthalenes, such as the potential for axial chirality in certain isomers, are also of significant interest. acs.org The unique three-dimensional structures of these molecules can influence their interactions with biological systems or their performance in materials science applications.
Furthermore, methylphenylnaphthalene derivatives are studied as model compounds to understand the behavior and properties of polycyclic aromatic hydrocarbons (PAHs). ontosight.ai Their applications are being explored in diverse fields, from the creation of novel dyes and pigments to their potential use as intermediates in the synthesis of medicinally relevant compounds. smolecule.com
Evolution of Synthetic Strategies for Naphthalene Frameworks with Aryl and Alkyl Substitutions
The synthesis of naphthalene frameworks bearing both aryl and alkyl substituents has evolved significantly over time. Traditional methods often relied on electrophilic aromatic substitution reactions, but these approaches can suffer from a lack of regioselectivity, making it difficult to obtain specific isomers in high purity. nih.govresearchgate.net
Modern synthetic chemistry has introduced a variety of more sophisticated and controlled methods. Metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have become a cornerstone for the construction of arylated and alkylated naphthalenes. researchgate.netrsc.orgthieme-connect.com These reactions, such as the Suzuki-Miyaura coupling, allow for the precise formation of carbon-carbon bonds between the naphthalene core and the desired aryl or alkyl groups. rsc.org
Other advanced strategies include:
Benzannulation reactions: These methods involve the construction of the naphthalene ring system from acyclic or monocyclic precursors, allowing for the pre-installation of substituents that will ultimately define the substitution pattern of the final product. acs.orgrsc.org
Cycloaddition reactions: Diels-Alder type reactions have been employed to construct the naphthalene core, followed by further functionalization. ekb.eg
Skeletal editing: Innovative techniques are emerging that allow for the transmutation of atoms within an existing heterocyclic ring system to generate a naphthalene core, offering a novel approach to substituted naphthalenes. nih.gov
These modern synthetic methodologies provide chemists with powerful tools to access a wide array of specifically substituted naphthalene derivatives, including methylphenylnaphthalenes, for various scientific and technological applications.
Interactive Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Naphthalene, (methylphenyl)- | ontosight.ai | C₁₇H₁₄ | 230.29 ontosight.ai |
| 1-(4-Methylphenyl)naphthalene | 27331-34-6 echemi.com | C₁₇H₁₄ echemi.com | 218.29 echemi.com |
| 2-(4-methylphenyl)naphthalene | 59115-49-0 rsc.org | C₁₇H₁₄ | 218.29 |
| 2-Amino-3-(3-methylphenyl)naphthalene-1,4-dione | 915372-69-9 smolecule.com | C₁₇H₁₃NO₂ smolecule.com | 263.29 smolecule.com |
| N-(4-bromo-2-methylphenyl)naphthalene-2-sulfonamide | C₁₇H₁₄BrNO₂S | 376.3 | |
| N-(3-methylphenyl)naphthalen-2-amine | 76783-57-8 | C₁₇H₁₅N | 233.31 |
Structure
3D Structure
Properties
CAS No. |
97232-29-6 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-methyl-1-phenylnaphthalene |
InChI |
InChI=1S/C17H14/c1-13-11-12-14-7-5-6-10-16(14)17(13)15-8-3-2-4-9-15/h2-12H,1H3 |
InChI Key |
AFNPKVCOEPJJLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methylphenylnaphthalene Architectures
Regioselective Synthesis of Substituted Naphthalenes
Achieving precise control over the placement of substituents on the naphthalene (B1677914) ring is a formidable challenge that has driven the development of innovative synthetic methods.
Strategies to Overcome Regiochemical Control Challenges in Naphthalene Synthesis
Traditional methods for synthesizing substituted naphthalenes, such as electrophilic aromatic substitution, often present significant challenges in controlling regioselectivity. The outcome of these reactions is heavily dependent on the electronic properties of pre-existing functional groups, which can lead to mixtures of isomers that are difficult to separate. nih.govacs.org This lack of precise control hinders the efficient synthesis of complex, polysubstituted naphthalene derivatives. nih.govacs.org
To address these challenges, modern synthetic chemistry has shifted towards strategies that offer greater regiochemical precision. One of the most powerful approaches is directed C-H activation. This technique utilizes a directing group to position a metal catalyst at a specific C-H bond on the naphthalene scaffold, enabling functionalization at a predetermined site. nih.gov Isoquinoline (B145761) moieties, for instance, have been effectively employed as directing groups to guide C-H functionalization, and can subsequently be converted to a naphthalene ring system. acs.org By carefully selecting the directing group and reaction conditions, chemists can achieve selective modification of positions that are otherwise difficult to access, overcoming the inherent reactivity patterns of the naphthalene core. nih.gov
Modern De Novo Approaches for Constructing Naphthalene Scaffolds
De novo synthesis, the construction of a molecule from the ground up, provides an alternative and powerful strategy for accessing substituted naphthalenes with defined substitution patterns. nih.gov These methods build the naphthalene core with the desired substituents already in place or strategically positioned for further modification.
A notable modern de novo approach involves the nitrogen-to-carbon transmutation of isoquinolines. acs.org This method utilizes an inexpensive and commercially available phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, as the carbon source. acs.org The reaction proceeds through a one-step process that precisely replaces the nitrogen atom in the isoquinoline ring with a CH unit. acs.org The key to this transformation is the formation of a triene intermediate via ring-opening, which then undergoes a 6π-electrocyclization and subsequent elimination to yield the substituted naphthalene product. acs.org This strategy is tolerant of a wide range of substitution patterns on the isoquinoline precursor, providing access to diversely functionalized naphthalenes. acs.org
The following table illustrates the scope of this N-to-C transmutation for the synthesis of substituted naphthalenes from various isoquinoline precursors.
Table 1: Synthesis of Substituted Naphthalenes via N-to-C Transmutation of Isoquinolines
| Entry | Isoquinoline Precursor | Naphthalene Product | Yield (%) |
|---|---|---|---|
| 1 | 1-Methylisoquinoline | 1-Methylnaphthalene (B46632) | 85 |
| 2 | 1-Phenylisoquinoline | 1-Phenylnaphthalene (B165152) | 62 |
| 3 | 3-Methylisoquinoline | 2-Methylnaphthalene (B46627) | 88 |
| 4 | 6-Methoxyisoquinoline | 2-Methoxynaphthalene (B124790) | 75 |
| 5 | 7-Fluoro-1-methylisoquinoline | 6-Fluoro-1-methylnaphthalene | 81 |
Metal-Catalyzed Reaction Pathways for Methylphenylnaphthalene Formation
Metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective routes to complex molecules. Palladium, copper, and zinc catalysts, in particular, have been extensively developed for the construction of naphthalene rings.
Palladium-Catalyzed Annulation and Cyclization Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of naphthalene rings is well-established. A particularly effective method is the palladium-catalyzed carboannulation of internal alkynes. This approach allows for the formation of two new carbon-carbon bonds in a single step, leading to highly substituted naphthalenes in excellent yields. nih.govrsc.org The reaction is versatile and accommodates a wide variety of functional groups on both the alkyne and the aryl halide coupling partner. nih.gov
The general scheme for this reaction involves the coupling of an ortho-haloaryl ketone or aldehyde with an internal alkyne in the presence of a palladium catalyst. The reaction conditions typically involve a palladium source, such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base.
Below is a table summarizing representative examples of palladium-catalyzed annulation for the synthesis of substituted naphthalenes.
Table 2: Palladium-Catalyzed Synthesis of Substituted Naphthalenes
| Entry | Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Iodoacetophenone | Diphenylacetylene | Pd(OAc)₂ / PPh₃ / K₂CO₃ | 1-Acetyl-2,3-diphenylnaphthalene | 92 |
| 2 | 2-Bromobenzaldehyde | 1,2-Di(p-tolyl)acetylene | PdCl₂(PPh₃)₂ / Cs₂CO₃ | 1-Formyl-2,3-di(p-tolyl)naphthalene | 85 |
| 3 | 2-Iodobenzonitrile | 1-Phenyl-1-propyne | Pd(dba)₂ / P(o-tol)₃ / Ag₂CO₃ | 1-Cyano-2-methyl-3-phenylnaphthalene | 88 |
| 4 | Methyl 2-iodobenzoate | Di-n-propylacetylene | Pd(OAc)₂ / dppf / K₃PO₄ | Methyl 2,3-di-n-propylnaphthalene-1-carboxylate | 78 |
Copper-Catalyzed Transformations
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of substituted naphthalenes. One such method is the copper(I)-catalyzed annulation of o-bromobenzaldehydes with β-ketoesters. This domino reaction proceeds under mild conditions and provides access to a range of substituted naphthalenes in a single step with good to excellent yields. rsc.org
The reaction is typically carried out using a copper(I) source, such as CuI, a base like cesium carbonate (Cs₂CO₃), and often an additive such as 2-picolinic acid. rsc.org The process is believed to involve a sequence of Knoevenagel condensation, C-arylation, and a 1,2-addition. rsc.org
The following table presents examples of this copper-catalyzed annulation.
Table 3: Copper-Catalyzed Synthesis of Substituted Naphthalenes
| Entry | o-Bromobenzaldehyde | β-Ketoester | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Bromobenzaldehyde | Ethyl acetoacetate | CuI / 2-picolinic acid / Cs₂CO₃ | Ethyl 2-hydroxynaphthalene-1-carboxylate | 86 |
| 2 | 2-Bromo-5-methoxybenzaldehyde | Methyl benzoylacetate | CuI / 2-picolinic acid / Cs₂CO₃ | Methyl 6-methoxy-2-hydroxy-3-phenylnaphthalene-1-carboxylate | 78 |
| 3 | 2-Bromo-4,5-dimethoxybenzaldehyde | Ethyl propionylacetate | CuI / 2-picolinic acid / Cs₂CO₃ | Ethyl 6,7-dimethoxy-2-hydroxy-3-methylnaphthalene-1-carboxylate | 81 |
| 4 | 2-Bromonaphthaldehyde | Ethyl acetoacetate | CuI / 2-picolinic acid / Cs₂CO₃ | Ethyl 2-hydroxybenzo[g]naphthalene-1-carboxylate | 75 |
Zinc-Catalyzed Methodologies
Zinc-catalyzed reactions offer another avenue for the synthesis of naphthalene derivatives, often proceeding through different mechanisms than palladium or copper. An example is the Zn(II)-catalyzed cyclization of 2-(2-oxo-alkyl)benzketones with alkenes, which leads to the formation of poly-substituted 1,2-dihydronaphthalene (B1214177) derivatives. rsc.org These dihydronaphthalenes can then be aromatized to the corresponding naphthalenes in a subsequent step.
This method provides a route to access different substitution patterns compared to alkyne annulation strategies. The reaction is typically catalyzed by a zinc salt, such as Zn(OTf)₂. rsc.org
The table below showcases the zinc-catalyzed synthesis of 1,2-dihydronaphthalene precursors.
Table 4: Zinc-Catalyzed Synthesis of 1,2-Dihydronaphthalenes
| Entry | 2-(2-Oxo-alkyl)benzketone | Alkene | Catalyst | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-(2-Oxopropyl)acetophenone | Styrene (B11656) | Zn(OTf)₂ | 1-Acetyl-1-methyl-2-phenyl-1,2-dihydronaphthalene | 85 |
| 2 | 2-(2-Oxobutyl)acetophenone | 4-Methylstyrene | Zn(OTf)₂ | 1-Acetyl-1-ethyl-2-(p-tolyl)-1,2-dihydronaphthalene | 82 |
| 3 | 2-(2-Oxo-2-phenylethyl)acetophenone | Norbornene | Zn(OTf)₂ | Spiro[bicyclo[2.2.1]heptane-2,2'-(1'-acetyl-1'-phenyl-1',2'-dihydronaphthalene)] | 76 |
| 4 | 2-(2-Oxopropyl)benzophenone | Cyclohexene (B86901) | Zn(OTf)₂ | 1-Benzoyl-1-methyl-2,3,4,5,6,7-hexahydro-1H-cyclopenta[a]naphthalene | 79 |
Rhodium-Catalyzed Reactions
Rhodium catalysis has emerged as a powerful tool for the synthesis of substituted naphthalene frameworks, offering high efficiency and selectivity. One notable methodology involves the oxidative 1:2 coupling of arylboronic acids with alkynes. acs.org In this process, a rhodium catalyst, in the presence of a copper-air oxidant system, facilitates the annulation of the arylboronic acid with two alkyne molecules to construct the naphthalene core. acs.org A plausible mechanism for this transformation begins with the transmetalation of the rhodium(III) species with the arylboronic acid to form an arylrhodium intermediate. This is followed by the insertion of the first alkyne molecule, leading to a vinylrhodium species. Subsequent cyclorhodation, insertion of the second alkyne molecule, and reductive elimination afford the substituted naphthalene product. The resulting rhodium(I) species is then reoxidized by the copper cocatalyst under air, regenerating the active rhodium(III) catalyst for the next cycle. acs.org
Another significant advancement in rhodium-catalyzed naphthalene synthesis is the sequential dual C–H annulation of 3-arylisoxazoles with 1,6-diynes. rsc.org This method provides access to naphthofused polycyclic systems through a cascade process. The reaction is believed to proceed through a sequence of C-H activation and annulation steps, leading to the construction of the complex fused ring system. Kinetic isotope effect studies have been conducted to elucidate the reaction mechanism, providing insights into the rate-determining steps of the catalytic cycle. rsc.org
The versatility of rhodium catalysis is further demonstrated in the sulfhydryl-directed peri-selective C–H bond activation and cyclization of naphthalene-1-thiols with alkynes. acs.org This reaction, catalyzed by a rhodium complex, allows for the synthesis of substituted naphtho[1,8-bc]thiopyrans. The sulfhydryl group acts as a directing group, guiding the rhodium catalyst to activate the C-H bond at the peri-position of the naphthalene ring, followed by cyclization with the alkyne. This method is characterized by its high regioselectivity and tolerance of various functional groups on both the naphthalene-1-thiol and the alkyne. acs.org
Furthermore, rhodium(III)-catalyzed oxidative annulations of o-alkenyl N-triflylanilides with alkynes have been shown to produce different types of naphthylamides. researchgate.net This reaction involves the cleavage of two C-H bonds and can lead to isomeric naphthalene products, suggesting a complex reaction pathway that may involve migration of the alkenyl group. Notably, this annulation can be performed in the absence of an external oxidant. researchgate.net The synthesis of naphthalene-substituted esters from aryl imidates has also been achieved through rhodium catalysis, showcasing the broad applicability of this transition metal in the construction of diverse naphthalene derivatives. researchgate.net
Platinum-Catalyzed Syntheses
Platinum catalysts have proven effective in the synthesis of functionalized naphthalenes through the hydroarylation of aryl enynes. nih.gov Specifically, the selective platinum-catalyzed 6-endo intramolecular hydroarylation of ethyl (E)-2-ethynyl/alkynyl cinnamates yields naphthalenes substituted at the 4-position with hydrogen, alkyl, alkenyl, aryl, or heteroaryl groups, and an ethoxycarbonyl group at the 2-position. nih.govacs.org This transformation provides a direct and efficient route to a variety of substituted naphthalenes from readily available starting materials.
Nickel-Catalyzed Processes
Nickel catalysis offers a cost-effective and versatile platform for the synthesis of highly substituted naphthalenes. A significant development in this area is the Ni(II)-catalyzed [2 + 2 + 2] benzannulation of alkynes. scilit.comrsc.org This reaction involves the aromatic homologation of various directing groups with alkynes, proceeding through C-X bond cleavage, followed by alkyne insertion and C-H activation. A simple combination of a Ni(II)-complex, zinc dust, and a base promotes this transformation, which is compatible with a wide range of directing groups, including pyrazoles, imidazopyridines, and triazoles, affording polysubstituted naphthalenes in moderate to good yields. rsc.org
Nickel-catalyzed cross-coupling reactions have also been instrumental in the synthesis of naphthalene derivatives. For instance, the Suzuki-Miyaura cross-coupling of 2-methoxynaphthalene with a boronic acid ester can be achieved using a nickel catalyst. researchgate.net This method provides a direct route to biaryl compounds containing a naphthalene moiety. The activation of C-O bonds in ethers, such as 2-methoxynaphthalene, by nickel catalysts represents a powerful strategy for constructing carbon-carbon bonds. researchgate.net
Furthermore, nickel-catalyzed methylation of aryl electrophiles, including naphthalene derivatives, has been developed using a formaldehyde (B43269) hydrazone as a methyl carbanion equivalent. chemrxiv.org This methodology allows for the introduction of a methyl group onto the naphthalene ring system under relatively mild conditions. The reaction is compatible with a variety of functional groups and provides a useful tool for the late-stage functionalization of naphthalene-containing molecules. chemrxiv.org The stereospecific nickel-catalyzed cross-coupling of benzylic electrophiles has also been explored, although a "naphthyl requirement" has been a long-standing challenge, where high yields and stereochemical fidelity are often observed only with naphthyl-substituted substrates. nih.gov Recent advances, however, have begun to overcome this limitation through the development of new ligand systems. nih.gov
Other Transition Metal Catalysis in Naphthalene Derivatization
Beyond rhodium, platinum, and nickel, other transition metals play a crucial role in the derivatization of naphthalenes, primarily through C-H activation strategies. rsc.orgresearchgate.net Ruthenium, for example, has been employed in the regioselective C-H arylation of arenes, including naphthalene derivatives, using chelation assistance. rsc.org More recently, a ruthenium-catalyzed three-component tandem remote C-H functionalization of naphthalenes has been developed, allowing for the modular and concise synthesis of multifunctional naphthalenes. rsc.org This approach enables the selective functionalization at the C5 position of the naphthalene ring, a position that is often challenging to access through classical methods. rsc.org
Palladium catalysis has also been extensively used for naphthalene C-H functionalization. anr.fr For instance, the palladium-catalyzed oxygenation of naphthalenes at the 8-position has been achieved using various directing groups, leading to the formation of naphthols and naphtholactones. anr.fr Additionally, regioselective halogenation of naphthaldehydes at either the 2- or 8-position can be accomplished with a palladium catalyst. anr.fr The palladium-catalyzed carboannulation of internal alkynes is another powerful method for preparing a variety of substituted naphthalenes in excellent yields. acs.org
Iron, an earth-abundant and environmentally benign metal, has been utilized in the synthesis of polycyclic aromatic hydrocarbons through an iron(III)-catalyzed carbonyl-olefin metathesis reaction. nih.gov This strategy is characterized by its operational simplicity and mild reaction conditions.
Lewis Acid-Catalyzed Cyclization and Annulation Reactions
Lewis acid-catalyzed reactions provide a powerful and often metal-free approach to the synthesis of naphthalene derivatives. thieme-connect.com These reactions typically involve the activation of a substrate by the Lewis acid, followed by an intramolecular cyclization or an intermolecular annulation to construct the naphthalene ring system.
A notable example is the iron(III)-catalyzed carbonyl-olefin metathesis, which can be used to synthesize polycyclic aromatic hydrocarbons. nih.gov This reaction is believed to proceed through the formation of an oxetane (B1205548) intermediate, which then rearranges to form the aromatic product. The use of an environmentally benign and earth-abundant metal catalyst makes this a particularly attractive method. nih.gov
Brønsted acids have also been employed as catalysts for the cycloaromatization of precursors to polycyclic aromatic hydrocarbons. nih.gov In this approach, the precursors are first synthesized via a transient ligand-directed C-H functionalization, and then subjected to a Brønsted acid-catalyzed cyclization to afford the final aromatic product. nih.gov
The electrophilic cyclization of alkynes is another versatile method for the synthesis of substituted naphthalenes. nih.gov In this reaction, an arene-containing propargylic alcohol is treated with an electrophile such as iodine monochloride, iodine, or bromine, leading to a 6-endo-dig cyclization to form the naphthalene ring. This methodology is tolerant of a wide range of functional groups and can be used to prepare regioselectively substituted naphthalenes under mild conditions. nih.gov
Boron Trifluoride Etherate Applications
Boron trifluoride etherate (BF₃·OEt₂) is a widely used and versatile Lewis acid in organic synthesis, including the construction of naphthalene frameworks. thieme-connect.com An inexpensive and efficient method for the synthesis of α-aryl substituted naphthalene derivatives involves the BF₃·OEt₂-catalyzed annulation reaction of arylacetaldehydes with arylalkynes. researchgate.net This transformation allows for the straightforward construction of the naphthalene core from readily available starting materials.
The catalytic polymerization of naphthalene itself can be achieved using a superacid system composed of hydrofluoric acid and boron trifluoride (HF/BF₃). rsc.org Density functional theory (DFT) calculations have been used to elucidate the mechanism of this polymerization, which is proposed to occur in two stages: activation and polymerization. In the activation stage, the superacid protonates a naphthalene molecule, which then undergoes an electrophilic addition to another naphthalene molecule. The polymerization stage involves chain elongation and intramolecular cyclization to form the polymeric material. rsc.org
Additionally, a BF₃·H₃PO₄ catalyst has been prepared and utilized in the alkylation of naphthalene with propene. researchgate.net This catalyst, formed by the reactive absorption of boron trifluoride in phosphoric acid, is effective for the monoalkylation of naphthalene and can be readily recovered and reused. researchgate.net
BCl₃-Mediated Cyclization for Boron-Functionalized Naphthalenes
Boron trichloride (B1173362) (BCl₃) is an effective Lewis acid for mediating the cyclization of alkynes to form boron-functionalized naphthalenes. unimi.itresearchgate.net A metal-free, selective method for the synthesis of polysubstituted boron-functionalized naphthalenes involves the BCl₃-mediated borylative cyclization of α-substituted o-alkynylstyrenes. researchgate.net This reaction proceeds under mild conditions and exhibits a broad substrate scope, tolerating various functional groups such as ethers, sulfides, and halogens. The resulting boronate ester-functionalized naphthalenes are versatile synthetic intermediates that can be further transformed into a variety of other substituted naphthalenes. researchgate.net
The mechanism of the BCl₃-mediated cyclization is believed to involve the activation of the alkyne by BCl₃, followed by an intramolecular electrophilic attack of the styrene double bond onto the activated alkyne. This leads to the formation of a six-membered ring and a carbocation, which is then trapped by a chloride ion or undergoes further rearrangement and borylation. The resulting C-B bond can be readily converted into C-H, C-C, C-I, C-O, and C-N bonds, providing access to a wide range of functionalized naphthalene derivatives. researchgate.net This methodology is particularly valuable as it selectively introduces the boron functionality at the sterically hindered α-carbon of the naphthalene framework, a position that is often difficult to access through other borylation methods. researchgate.net
Electrophilic Cyclization of Arene-Containing Propargylic Alcohols
A powerful and regioselective method for synthesizing substituted naphthalenes involves the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This intramolecular reaction proceeds under mild conditions and tolerates a wide variety of functional groups. The general strategy involves treating a propargylic alcohol, bearing an appropriate aryl group (such as a phenyl or methylphenyl group), with an electrophile. The electrophile activates the alkyne, prompting a nucleophilic attack from the arene ring to form the naphthalene scaffold.
A range of electrophilic reagents, including iodine monochloride (ICl), iodine (I₂), bromine (Br₂), N-Bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr), have been successfully employed. nih.gov The reaction is typically fast, often completing within minutes at room temperature. The choice of electrophile allows for the introduction of a halogen or a phenylselenyl group onto the newly formed naphthalene ring, providing a handle for further functionalization.
The regioselectivity of the cyclization is a key feature of this methodology. For instance, the cyclization of an alkynol with a 3-methoxyphenyl (B12655295) substituent occurs preferentially at the less sterically hindered position para to the methoxy (B1213986) group. nih.gov Similarly, for a 2-naphthyl substituted alkynol, the ring closure happens selectively at the 1-position of the naphthalene ring. nih.gov This predictability is crucial for the synthesis of specifically substituted methylphenylnaphthalene derivatives.
| Entry | Electrophile (E+) | Product | Yield (%) |
|---|---|---|---|
| 1 | ICl | 1-Iodo-2-methyl-4-phenylnaphthalene | 95 |
| 2 | Br₂ | 1-Bromo-2-methyl-4-phenylnaphthalene | 92 |
| 3 | PhSeBr | 2-Methyl-1-(phenylselanyl)-4-phenylnaphthalene | 98 |
Cycloaddition and Electrocyclization Approaches
Cycloaddition and electrocyclization reactions represent a cornerstone in the synthesis of aromatic systems, offering convergent and often stereospecific pathways to complex molecular architectures.
The [4+2] cycloaddition, or Diels-Alder reaction, is a classic and highly efficient method for forming six-membered rings. In the context of naphthalene synthesis, this reaction can be employed both inter- and intramolecularly to construct one of the aromatic rings. nih.govorganic-chemistry.org To synthesize a methylphenylnaphthalene, a suitably substituted diene and dienophile are reacted to form a cyclohexene derivative, which is subsequently aromatized.
For example, the reaction between a phenyl-substituted diene and a methyl-substituted dienophile (or vice versa) can generate the core structure. The subsequent aromatization can occur through oxidation or elimination of a leaving group. The development of visible-light energy-transfer catalysis has enabled dearomative [4+2] cycloaddition reactions of naphthalenes themselves, showcasing the versatility of this approach in modifying existing aromatic systems to build complex three-dimensional scaffolds. nih.gov
The intramolecular dehydro-Diels-Alder (DDA) reaction provides a sophisticated route to arylnaphthalene lignans (B1203133) and related structures. nih.gov This thermal reaction involves a precursor containing both a styrene (acting as the diene component) and an alkyne (the dienophile component), often tethered by an ester or other linkage. nih.govnih.gov Upon heating, typically using microwave irradiation, the molecule undergoes a [4+2] cycloaddition. The initial cycloadduct can then either be isolated as a dihydronaphthalene derivative or undergo aromatization to the fully aromatic naphthalene system. The selectivity between the dihydronaphthalene and the naphthalene product can be controlled by the choice of solvent and additives. nih.gov This method is particularly valuable for synthesizing natural products with an arylnaphthalene core. nih.gov
The hexadehydro-Diels-Alder (HDDA) reaction is a modern and powerful strategy for the de novo synthesis of highly functionalized benzenoid compounds, including complex naphthalenes. nih.gov This reaction involves the thermal cycloisomerization of a substrate containing a 1,3-diyne and a tethered alkyne (a triyne system). nih.gov The reaction proceeds through the formation of a highly reactive benzyne (B1209423) intermediate, which is then trapped in situ by a suitable trapping agent. nih.govacs.org
When tetraphenylcyclopentadienone (B147504) is used as the trap, a subsequent Diels-Alder reaction with the benzyne intermediate, followed by the extrusion of carbon monoxide, yields highly substituted naphthalene derivatives. nih.govumn.eduresearchgate.net This HDDA cascade reaction is exceptionally efficient for preparing arylalkynyl naphthalenes, which are of interest for their luminescence properties. nih.govumn.edu The versatility of the HDDA reaction allows for the incorporation of various substituents into the triyne precursor, enabling the synthesis of a diverse library of complex naphthalene structures. nih.gov
| Tetrayne Precursor Substituent (R) | Benzyne Trap | Naphthalene Product | Yield (%) |
|---|---|---|---|
| Phenyl | Tetraphenylcyclopentadienone | Aryl-substituted pentaphenyl(phenylethynyl)naphthalene | 90 |
| 4-Methoxyphenyl | Tetraphenylcyclopentadienone | Aryl-substituted (4-methoxyphenyl)pentaphenyl(phenylethynyl)naphthalene | 88 |
| 4-(Trifluoromethyl)phenyl | Tetraphenylcyclopentadienone | Aryl-substituted (4-(trifluoromethyl)phenyl)pentaphenyl(phenylethynyl)naphthalene | 85 |
According to the Woodward-Hoffmann rules, 6π-electrocyclization is a pericyclic reaction involving the formation of a sigma bond from a conjugated system containing 6 π-electrons. This reaction is a key step in various synthetic routes to naphthalenes. The process typically begins with a precursor that can form a (Z)-1,3,5-hexatriene-type intermediate. Under thermal or photochemical conditions, this hexatriene undergoes a conrotatory or disrotatory ring closure, respectively, to form a 1,3-cyclohexadiene (B119728) derivative.
Subsequent oxidation or elimination aromatizes this intermediate to the stable naphthalene ring system. The development of catalytic carba-6π electrocyclizations has further enhanced the utility of this reaction, allowing for asymmetric synthesis and kinetic resolutions. thieme-connect.de By designing precursors with the desired methyl and phenyl substituents at appropriate positions within the hexatriene backbone, this method can be precisely controlled to yield specific methylphenylnaphthalene isomers.
Rearrangements and Condensations Directing Substitution Patterns
Strategic molecular rearrangements and condensation reactions are instrumental in controlling the substitution patterns of synthesized naphthalenes. These reactions often proceed through well-defined mechanistic pathways, offering high levels of predictability and regioselectivity.
A notable example is the use of a tandem Claisen rearrangement and ene reaction protocol for the synthesis of substituted 1,6-diarylnaphthalenes. figshare.com This sequence can begin with a substituted phenol, which is subjected to O-alkenylation. The resulting aryl allyl ether undergoes a thermal researchgate.netresearchgate.net-sigmatropic Claisen rearrangement to form an ortho-alkenylated phenol. A subsequent intramolecular ene reaction can then close the second ring, leading to a dihydronaphthalene intermediate that aromatizes to the final product. The specific placement of substituents on the starting materials dictates their final positions on the naphthalene core.
Condensation reactions, such as the Friedel-Crafts alkylation or acylation, followed by cyclization, have also been traditionally used. For instance, the reaction of a substituted benzene (B151609) with a succinic anhydride (B1165640) derivative can lead, after several steps, to a tetralone intermediate, which can be reduced and aromatized to form a substituted naphthalene. nih.govuoa.gr These multi-step sequences, while sometimes lengthy, provide robust control over the final substitution pattern.
Novel Synthetic Protocols and Skeletal Editing
Recent advancements in synthetic organic chemistry have led to the development of powerful new methods for the construction of complex aromatic systems. These include skeletal editing, where the atoms of a heterocyclic ring are transmuted, and elegant one-pot and sequential reaction cascades that build molecular complexity in an efficient manner.
A groundbreaking approach to the synthesis of substituted naphthalenes involves the transmutation of a nitrogen atom to a carbon atom within an isoquinoline framework. nih.govresearchgate.netresearchgate.net This skeletal editing strategy provides a novel entry to naphthalene derivatives from readily available isoquinoline precursors. nih.gov The reaction is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium ylide as the carbon source to furnish a wide range of substituted naphthalenes. nih.govresearchgate.netresearchgate.netnih.gov
The key to this transformation is the formation of a triene intermediate through the ring-opening of the isoquinoline. nih.govresearchgate.netresearchgate.net This intermediate then undergoes a 6π-electrocyclization followed by an elimination process to yield the final naphthalene product. nih.govresearchgate.netresearchgate.netnih.gov This methodology is not only efficient but also allows for the facile synthesis of ¹³C-labeled naphthalenes by using a ¹³C-labeled phosphonium ylide, offering a convenient route for isotopic labeling studies. nih.govresearchgate.netresearchgate.netnih.gov
The substrate scope of this reaction is broad, accommodating isoquinolines with various substitution patterns. nih.gov Both alkyl and aryl substituents at the C-1 position of the isoquinoline are tolerated, although aryl-substituted isoquinolines tend to give the naphthalene products in lower yields. nih.gov This nitrogen-to-carbon single-atom transmutation represents a significant advance in synthetic chemistry, providing a unique and powerful tool for the diversification of molecular scaffolds. researchgate.netresearchgate.net
Table 1: Nitrogen-to-Carbon Transmutation of Isoquinolines
| Starting Material | Reagent | Key Intermediate | Product |
|---|---|---|---|
| Substituted Isoquinoline | Phosphonium Ylide | Triene | Substituted Naphthalene |
One-pot syntheses offer a streamlined and efficient approach to complex molecules by minimizing purification steps and reducing waste. In the context of naphthalene derivatives, several innovative one-pot methodologies have been developed.
One such method involves the rhenium-catalyzed reaction of aromatic ketimines, benzaldehydes, and olefins, followed by acid-mediated dehydration to produce naphthalene derivatives bearing a halogen atom. researchgate.net This process proceeds without the need to isolate the intermediate Diels-Alder adduct, making it an efficient route to functionalized naphthalenes. researchgate.net Another versatile one-pot synthesis has been developed for core-expanded naphthalene diimides, which involves a nucleophilic aromatic substitution followed by an imidization reaction. epa.gov This method provides easy and low-cost access to a diverse range of n-type organic materials. epa.gov These examples highlight the power of one-pot reactions in constructing complex naphthalene-based structures from simpler starting materials in a single synthetic operation.
Table 2: Examples of One-Pot Syntheses of Naphthalene Derivatives
| Reactants | Catalyst/Reagents | Product Type |
|---|---|---|
| Aromatic Ketimine, Benzaldehyde, Olefin | Rhenium Catalyst, Acid | Halogenated Naphthalene |
| Diamine, Naphthalene Dianhydride Derivative | Base | Core-Expanded Naphthalene Diimide |
The construction of multisubstituted naphthalenes with precise regiocontrol presents a significant synthetic challenge. thieme-connect.de A powerful strategy to address this is through consecutive aryne reactions using naphthodiyne equivalents. elsevierpure.comresearchgate.net This approach allows for the modular and divergent synthesis of a wide variety of molecules containing a naphthalene core from simple building blocks. elsevierpure.comresearchgate.net
The key to this methodology is the selective generation of naphthalyne intermediates, which is achieved through the reagent-controlled activation of either a silyl (B83357) or an iodo group on the naphthodiyne precursor. thieme-connect.deelsevierpure.comresearchgate.net For instance, an organometallic activator like a Grignard reagent can be used to generate an aryne from an o-iodoaryl triflate, while a fluoride (B91410) source such as cesium fluoride can activate an o-silylaryl triflate moiety. thieme-connect.de
These generated aryne intermediates can then undergo a variety of transformations, including cycloaddition reactions, to build up the complexity of the naphthalene system. researchgate.netrsc.org For example, the [4+2] cycloaddition of a thiophene (B33073) S-oxide with a naphthalyne intermediate can lead to the formation of highly substituted polycyclic aromatic hydrocarbons. researchgate.net This strategy of consecutive aryne reactions provides a highly versatile and efficient platform for the synthesis of complex, multisubstituted naphthalene derivatives. thieme-connect.deelsevierpure.com
Table 3: Consecutive Aryne Reactions for Naphthalene Synthesis
| Precursor Moiety | Activator | Aryne Generation | Subsequent Reaction |
|---|---|---|---|
| o-Iodoaryl triflate | Grignard Reagent | Selective | Cycloaddition, etc. |
| o-Silylaryl triflate | Cesium Fluoride | Selective | Cycloaddition, etc. |
Reaction Mechanisms and Pathways for Methylphenylnaphthalene Systems
Mechanistic Investigations of N-to-C Transmutation in Isoquinolines
A novel approach to synthesizing substituted naphthalenes involves the transmutation of a nitrogen atom in the isoquinoline (B145761) skeleton to a carbon atom. This "N-to-C" single-atom transmutation provides a direct method for skeletal editing, precisely replacing the nitrogen atom with a CH unit while leaving the rest of the molecular framework intact. nih.gov
The proposed mechanism for this transformation is inspired by the Wittig reaction and involves several key steps. The process begins with the activation of the isoquinoline, which has low electrophilicity, through the formation of an isoquinolinium salt. This activation is crucial for the subsequent reaction to proceed. nih.gov The reaction of the activated isoquinolinium salt with a phosphonium (B103445) ylide, such as one derived from methyltriphenylphosphonium (B96628) bromide, is a critical step. nih.gov
The mechanistic pathway is thought to proceed as follows:
Reaction with Phosphonium Ylide: The phosphonium ylide attacks the isoquinolinium salt.
Intramolecular Rearrangement: The resulting intermediate undergoes an intramolecular rearrangement.
6π-Electrocyclization: A subsequent 6π-electrocyclization and ring closure forms an azaphosphetane intermediate.
Elimination: The final step involves the elimination of an iminophosphorane, which yields the naphthalene (B1677914) product. nih.gov
This single-atom transmutation pathway, involving ring-opening, 6π-electrocyclization, and elimination, offers an innovative protocol for the synthesis of substituted naphthalenes and contributes to the advancing field of skeletal editing chemistry. nih.gov
Electrophilic Aromatic Substitution Mechanisms in Substituted Naphthalenes
Naphthalene undergoes electrophilic aromatic substitution reactions, similar to benzene (B151609), but it is more reactive. youtube.com The substitution can occur at two different positions, C1 (alpha) or C2 (beta). The regioselectivity of these reactions is a key aspect of their mechanism.
The bromination of naphthalene is a classic example of an electrophilic aromatic substitution reaction. Naphthalene readily reacts with bromine, typically in a solvent under reflux, to yield predominantly 1-bromonaphthalene. docbrown.info While a catalyst like FeBr₃ can be used, naphthalene's increased reactivity compared to benzene allows the reaction to proceed without one. youtube.com
The mechanism involves the attack of the electrophile (Br⁺, or a polarized Br₂ molecule) on the naphthalene ring, forming a carbocation intermediate known as a naphthalenonium ion or arenium ion. youtube.comlibretexts.org This intermediate is stabilized by resonance. The preference for substitution at the 1-position can be explained by examining the stability of the respective carbocation intermediates.
The attack at the 1-position results in a carbocation intermediate that has more resonance structures in which a complete benzene ring is preserved, leading to greater stability. youtube.com In the final step, a proton is removed from the intermediate, restoring the aromaticity of the naphthalene ring and yielding the substituted product. libretexts.org
| Step | Description | Key Intermediate |
| 1 | Formation of the electrophile (or polarization of Br₂) | Br⁺ or δ⁺Br-Brδ⁻ |
| 2 | Attack of the naphthalene π-system on the electrophile | Naphthalenonium ion (carbocation) |
| 3 | Deprotonation to restore aromaticity | 1-Bromonaphthalene |
The nitration of naphthalene typically involves reacting it with a mixture of concentrated nitric acid and sulfuric acid. This reaction also predominantly yields the 1-nitro-substituted product, 1-nitronaphthalene. docbrown.infopearson.com
The mechanism begins with the formation of the electrophile, the nitronium ion (NO₂⁺), from the reaction between nitric acid and the stronger acid, sulfuric acid. youtube.comyoutube.comdocbrown.info
The nitronium ion then attacks the electron-rich naphthalene ring. As with bromination, the attack preferentially occurs at the 1-position. The reason for this regioselectivity lies in the relative stabilities of the carbocation intermediates formed upon attack at the 1- versus the 2-position. The intermediate for 1-substitution is more stable because it has a larger number of resonance contributors that retain a fully aromatic benzene ring. youtube.com The final step is the loss of a proton from the carbocation, facilitated by a weak base (like HSO₄⁻ or H₂O), to regenerate the aromatic system and form 1-nitronaphthalene. youtube.com The ratio of α-nitronaphthalene to β-nitronaphthalene can vary but is often around 9:1. youtube.compnas.org
| Reagents | Electrophile | Major Product | Mechanistic Rationale for Selectivity |
| Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | 1-Nitronaphthalene | Greater stability of the carbocation intermediate for 1-substitution (more resonance structures preserving an intact benzene ring). youtube.com |
Some studies have proposed a two-step mechanism for the nitration of reactive aromatics, where an intermediate is formed before the traditional Wheland intermediate (sigma complex). pnas.orgresearchgate.net
Polycyclic Aromatic Hydrocarbon (PAH) Growth Mechanisms Relevant to Methylphenylnaphthalenes
The formation and growth of polycyclic aromatic hydrocarbons are of significant interest in combustion chemistry and astrophysics. Several mechanisms have been proposed to explain the growth from smaller aromatic rings to larger systems like methylphenylnaphthalenes and beyond.
The Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism is a widely recognized pathway for the growth of PAHs. rsc.orgosti.govencyclopedia.pub This mechanism involves a two-step repetitive cycle:
Hydrogen Abstraction: A hydrogen atom is abstracted from an aromatic molecule by a radical (often a hydrogen atom), creating an aryl radical. osti.govresearchgate.net
Acetylene Addition: An acetylene molecule (C₂H₂) adds to the radical site, leading to the growth of the carbon skeleton. osti.govresearchgate.net
Subsequent intramolecular cyclization and rearrangement reactions lead to the formation of a new aromatic ring. While the HACA mechanism is a foundational concept in PAH growth, it has been noted that it may underestimate the concentrations of PAHs observed in some environments. rsc.org Furthermore, studies have shown that the HACA mechanism, when starting from naphthalene, may predominantly lead to the formation of cyclopentafused PAHs rather than PAHs with only six-membered rings. nih.gov The formation of a six-membered ring can be less favorable, especially at higher temperatures relevant to combustion. nih.gov
An alternative and complementary pathway to PAH growth involves the recombination of radical species. Resonantly stabilized radicals are considered key intermediates in the formation and growth of PAHs. rsc.orgresearchgate.netrsc.org Important radicals in this context include propargyl, cyclopentadienyl (B1206354), and benzyl (B1604629) radicals. rsc.orgrsc.org
The recombination of these radicals can be a significant route to the formation of larger aromatic systems. For instance, the combination of a benzyl radical and an indenyl radical has been proposed as a pathway to form pyrene and fluoranthene. rsc.org Similarly, the recombination of cyclopentadienyl radicals has been identified as a potential route to the formation of naphthalene. aanda.org These radical-radical and radical-molecule reactions are crucial for molecular mass growth in the formation of PAHs. researchgate.net
| Radical Species | Role in PAH Growth |
| Propargyl (C₃H₃) | Important precursor for aromatic ring formation. researchgate.net Self-recombination can initiate aromatic growth. researchgate.net |
| Cyclopentadienyl (c-C₅H₅) | A key intermediate in PAH synthesis. researchgate.netaanda.org Recombination can lead to naphthalene. aanda.org |
| Benzyl (C₇H₇) | Plays a role in the formation of three-ring aromatics like phenanthrene and anthracene through recombination. rsc.org |
| Phenyl (C₆H₅) | Can react with species like allene and methylacetylene to grow five-membered rings. researchgate.net |
These radical recombination pathways are particularly important as they can explain the rapid growth of PAHs in high-temperature environments.
Catalytic Reaction Mechanism Studies
Palladium-catalyzed reactions are powerful tools for the synthesis of complex organic molecules, including substituted naphthalenes. One of the fundamental steps in many of these catalytic cycles is migratory insertion. pku.edu.cnwikipedia.org In the context of forming a phenylnaphthalene system, a plausible pathway involves the migratory insertion of an alkyne into a palladium-aryl bond.
A hypothetical catalytic cycle for the synthesis of a phenylnaphthalene derivative can be envisioned as follows:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., bromobenzene) to a Pd(0) complex, forming a Pd(II)-aryl intermediate.
Alkyne Coordination and Migratory Insertion: An alkyne then coordinates to the palladium center. This is followed by the migratory insertion of the alkyne into the Pd-aryl bond, which forms a new carbon-carbon bond and results in a vinyl-palladium intermediate. For the reaction to proceed towards a naphthalene system, a second migratory insertion step is required.
Second Migratory Insertion/Annulation: If the starting materials are appropriately designed, for instance, using a di-substituted arene or a second alkyne molecule, a subsequent intramolecular migratory insertion or an annulation reaction can lead to the formation of the second ring of the naphthalene core.
Reductive Elimination: The final step is the reductive elimination of the phenylnaphthalene product from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The migratory group in these reactions can be aryl, benzyl, vinyl, or allyl groups. pku.edu.cn The precise nature of the intermediates and the sequence of events can be influenced by the ligands on the palladium catalyst, the substrates, and the reaction conditions.
Cooperative catalysis is a strategy in which two or more catalysts work in concert to achieve a chemical transformation that is not possible or is inefficient with a single catalyst. ethz.ch This approach can be applied to the formation of C-C and C-N bonds in the synthesis of complex aromatic systems. In the context of forming substituted phenylnaphthalene structures, cooperative catalysis could involve the simultaneous activation of both coupling partners.
For C-C bond formation, a cooperative catalytic system might involve one catalyst activating a C-H bond on an aromatic ring, while a second catalyst activates the coupling partner. For example, a transition metal catalyst could facilitate the direct arylation of a naphthalene core with a phenyl group. A plausible cooperative mechanism could involve:
Catalyst A (e.g., a transition metal complex): This catalyst could activate a C-H bond on the naphthalene substrate through a process like concerted metalation-deprotonation, making it nucleophilic.
Catalyst B (e.g., a Lewis acid or another transition metal complex): This catalyst could activate an aryl halide coupling partner, making it more electrophilic.
By activating both the nucleophile and the electrophile, the energy barrier for the C-C bond-forming step is lowered, leading to a more efficient reaction. ethz.ch While specific examples of cooperative catalysis for the direct synthesis of "methylphenylnaphthalene" are not extensively documented, the principles of cooperative catalysis are broadly applicable to the construction of polycyclic aromatic hydrocarbons. The development of such systems is an active area of research aimed at creating more efficient and selective synthetic methods.
Chemical Transformations and Derivatization of Methylphenylnaphthalene Frameworks
Functional Group Interconversions on Naphthalene (B1677914) Cores
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. While specific literature directly detailing FGIs on a "methylphenylnaphthalene" core is limited, the principles of such transformations on substituted naphthalenes are well-established. These reactions are crucial for introducing new functionalities that can alter the electronic and steric properties of the molecule, or serve as handles for further derivatization.
Common FGIs applicable to a methylphenylnaphthalene framework would likely target the methyl and phenyl groups, or potentially the naphthalene ring itself if other functional groups were present. For instance, a methyl group can be a precursor to a variety of other functionalities.
Hypothetical Functional Group Interconversions on a Methylphenylnaphthalene Core:
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Potential Application |
| Methyl (-CH₃) | NBS, benzoyl peroxide, CCl₄ | Bromomethyl (-CH₂Br) | Intermediate for nucleophilic substitution |
| Bromomethyl (-CH₂Br) | NaCN, DMSO | Cyanomethyl (-CH₂CN) | Precursor to carboxylic acids or amines |
| Cyanomethyl (-CH₂CN) | 1. H₂SO₄, H₂O, Δ 2. LiAlH₄, THF | 1. Carboxymethyl (-CH₂COOH) 2. Aminoethyl (-CH₂CH₂NH₂) | Introduction of acidic or basic moieties |
| Phenyl (-C₆H₅) | HNO₃, H₂SO₄ | Nitrophenyl (-C₆H₄NO₂) | Precursor to anilines |
| Nitrophenyl (-C₆H₄NO₂) | H₂, Pd/C or Sn, HCl | Aminophenyl (-C₆H₄NH₂) | Site for further functionalization (e.g., diazotization) |
These transformations would allow for the systematic modification of the methylphenylnaphthalene structure, enabling the exploration of structure-activity relationships in various applications. The choice of reagents and reaction conditions would be critical to ensure selectivity and avoid unwanted side reactions on the sensitive naphthalene core.
Post-Synthetic Modification of Methylphenylnaphthalene Derivatives
Post-synthetic modification (PSM) refers to the chemical transformation of a functional group on a pre-assembled molecular scaffold. This strategy is particularly valuable for introducing functionalities that might not be compatible with the initial synthetic conditions used to construct the core structure. In the context of methylphenylnaphthalene derivatives, PSM would involve the derivatization of functional groups that have been installed on either the naphthalene ring or the phenyl substituent.
For PSM to be a viable strategy, the parent methylphenylnaphthalene molecule must first be synthesized with a "handle"—a reactive functional group amenable to further modification. Common handles include amino groups, hydroxyl groups, or halides.
Potential Post-Synthetic Modification Reactions on Functionalized Methylphenylnaphthalene Derivatives:
| Parent Molecule Functional Group | Reagent | Reaction Type | Modified Functional Group |
| Amino (-NH₂) | Acetic anhydride (B1165640) | Acylation | Acetamido (-NHCOCH₃) |
| Amino (-NH₂) | Phenyl isocyanate | Addition | Phenylureido (-NHCONHPh) |
| Hydroxyl (-OH) | Methyl iodide, K₂CO₃ | Williamson Ether Synthesis | Methoxy (B1213986) (-OCH₃) |
| Bromo (-Br) | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling | Biphenyl moiety |
This table illustrates potential PSM reactions. Specific examples performed directly on "methylphenylnaphthalene" are not detailed in the provided search results.
The power of PSM lies in its ability to rapidly generate a library of analogues from a common intermediate, facilitating the fine-tuning of molecular properties for specific applications, such as in materials science or medicinal chemistry.
Synthesis of Naphthalene-Fused Heterocyclic Systems (e.g., Quinoxalines)
The synthesis of quinoxalines and other fused heterocyclic systems represents a significant area of chemical transformation for naphthalene derivatives. Quinoxalines, which are formed by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound, are an important class of nitrogen-containing heterocycles with a wide range of biological and electronic applications. sci-hub.ru
Starting from a suitably substituted methylphenyl-2,3-diaminonaphthalene, a variety of quinoxaline (B1680401) derivatives can be prepared. The reaction is typically a cyclocondensation reaction and can be promoted by various catalysts or performed under catalyst-free conditions. sci-hub.runih.gov
One-pot synthesis methods are often employed, providing an efficient route to these fused systems. For example, the reaction of 2,3-diaminonaphthalene (B165487) with various benzil (B1666583) (1,2-diphenylethanedione) derivatives in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB) in ethanol (B145695) can afford the corresponding benzo[g]quinoxaline (B1338093) derivatives in good yields. sci-hub.ruresearchgate.net The use of microwave irradiation has also been shown to accelerate these reactions, often leading to higher yields and shorter reaction times. tsijournals.com
Examples of Quinoxaline Synthesis from Naphthalene Diamines:
| Naphthalene Precursor | 1,2-Dicarbonyl Compound | Reaction Conditions | Product | Reference |
| 2,3-Diaminonaphthalene | Benzil | CTAB, Ethanol, 35°C | 2,3-Diphenylbenzo[g]quinoxaline | sci-hub.ru |
| 2,3-Diaminonaphthalene | 4,4'-Dimethylbenzil | CTAB, Ethanol | 2,3-Bis(4-methylphenyl)benzo[g]quinoxaline | sci-hub.ru |
| 2,3-Diaminonaphthalene | 4,4'-Difluorobenzil | CTAB, Ethanol | 2,3-Bis(4-fluorophenyl)benzo[g]quinoxaline | sci-hub.ru |
| 2,3-Diaminonaphthalene | Various 1,2-diarylketones | HCl, Ethanol, Microwave | Various 2,3-diarylbenzo[g]quinoxalines | rsc.org |
The substituents on both the diaminonaphthalene and the dicarbonyl compound can be varied to produce a wide range of quinoxaline derivatives with diverse electronic and steric properties. This modularity is a key advantage of this synthetic approach.
Regiospecific Formation of Polysubstituted Naphthalene Derivatives
The controlled, regiospecific introduction of multiple substituents onto a naphthalene core is a significant challenge in organic synthesis due to the multiple reactive positions on the aromatic system. nih.gov Traditional electrophilic aromatic substitution reactions on substituted naphthalenes often lead to mixtures of isomers. Therefore, modern synthetic methods that offer high regioselectivity are of great interest.
While specific methodologies for the polysubstitution of a "methylphenylnaphthalene" are not extensively detailed, general strategies for the regioselective functionalization of naphthalenes can be applied. These often involve directing group strategies, where a pre-existing functional group guides the introduction of a new substituent to a specific position.
Recent advances have focused on transition-metal-catalyzed C-H activation as a powerful tool for the regioselective functionalization of naphthalenes. nih.gov For instance, ruthenium-catalyzed three-component tandem reactions have been developed for the synthesis of multifunctional naphthalenes from simple naphthalene precursors, olefins, and alkyl bromides. rsc.org Such methods offer a modular and concise route to complex naphthalene derivatives with high chemo- and regioselectivity.
Another approach involves the generation of reactive intermediates, such as zirconocene (B1252598) complexes of naphthalynes, which can then be trapped with various electrophiles to produce polysubstituted naphthalenes with excellent regiochemical control. nih.gov Furthermore, novel synthetic strategies, such as the nitrogen-to-carbon transmutation of isoquinolines, provide access to a wide range of substituted naphthalenes with diverse functional groups and substitution patterns. nih.gov
The development of these regioselective methods is crucial for the synthesis of well-defined polysubstituted methylphenylnaphthalene derivatives, which are important for establishing clear structure-property relationships in various fields of research.
Theoretical and Computational Chemistry Studies of Methylphenylnaphthalene Systems
Quantum Chemical Investigations and Electronic Structure
Quantum chemical calculations are instrumental in building a foundational understanding of the electronic characteristics of methylphenylnaphthalene isomers. These methods allow for a detailed exploration of the molecule's structure and the distribution of its electrons, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) Calculations for Molecular Geometries and Energetics
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For methylphenylnaphthalene, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (the optimized molecular geometry) and the molecule's total electronic energy.
A hypothetical data table for a generic methylphenylnaphthalene isomer, based on typical DFT calculation outputs, is presented below to illustrate the nature of the expected findings.
| Parameter | Calculated Value (Illustrative) |
| Total Electronic Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| Naphthalene-Phenyl Dihedral Angle | Z degrees |
| C-C Bond Length (Inter-ring) | Å Angstroms |
Note: The values in this table are placeholders and would be determined from specific DFT calculations for a particular methylphenylnaphthalene isomer.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and electronic excitation properties.
For an aromatic system like methylphenylnaphthalene, the HOMO and LUMO are typically π-orbitals delocalized across the fused ring system. The precise energies and spatial distributions of these orbitals would depend on the specific substitution pattern of the methyl and phenyl groups. DFT calculations provide detailed information on these orbitals.
An interactive table below illustrates the kind of data that would be generated from a frontier molecular orbital analysis of a methylphenylnaphthalene isomer.
| Molecular Orbital | Energy (eV) - Illustrative | Description |
| LUMO | -1.5 | Delocalized π* orbital, primarily on the naphthalene (B1677914) moiety. |
| HOMO | -5.8 | Delocalized π orbital, with significant contribution from the phenyl ring. |
| HOMO-LUMO Gap | 4.3 | Indicates high kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For methylphenylnaphthalene, the MEP map would likely show negative potential above the π-systems of the naphthalene and phenyl rings, indicating these as sites for electrophilic interaction. The precise distribution and intensity of these potentials would be influenced by the positions of the methyl and phenyl substituents.
Reaction Path Exploration and Kinetic Modeling
Beyond static electronic properties, computational chemistry can be used to explore the dynamic processes of chemical reactions, including the identification of reaction pathways and the prediction of reaction rates.
Computational Prediction of Reaction Paths and Transition States
To understand how methylphenylnaphthalene might be formed or how it might react, computational methods can be used to map out the potential energy surface for a given reaction. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. A transition state is the highest energy point along the lowest energy path between a reactant and a product.
Methods such as nudged elastic band (NEB) or dimer calculations, often in conjunction with DFT, are used to locate these transition state structures. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in its kinetics. For example, the formation of methylphenylnaphthalene through the pyrolysis of larger organic molecules would involve a complex network of reactions with multiple transition states.
Calculation of Rate Constants and Product Branching Ratios
Once the energies of the reactants and transition states are known, Transition State Theory (TST) can be used to calculate the rate constant for a particular reaction step. These calculations provide a theoretical estimate of how fast a reaction will proceed under given conditions.
When a reaction can proceed through multiple pathways to yield different products, computational methods can be used to calculate the rate constant for each pathway. The ratio of these rate constants gives the theoretical product branching ratios, predicting which products will be formed in greater abundance. For a complex process like the thermal decomposition of a precursor to form various isomers of methylphenylnaphthalene, these calculations would be essential for predicting the product distribution.
An illustrative data table for a hypothetical reaction involving a methylphenylnaphthalene isomer is provided below.
| Reaction Pathway | Activation Energy (kcal/mol) - Illustrative | Calculated Rate Constant (s⁻¹) - Illustrative | Branching Ratio (%) - Illustrative |
| Pathway A -> Product 1 | 25 | 1.2 x 10³ | 60 |
| Pathway B -> Product 2 | 28 | 0.8 x 10³ | 40 |
Note: These values are for illustrative purposes and would be derived from detailed quantum chemical calculations of specific reaction pathways.
Pressure-Dependent Mechanisms in Aromatic Compound Formation
The formation of polycyclic aromatic hydrocarbons (PAHs), including complex structures like methylphenylnaphthalene, is highly dependent on environmental conditions such as temperature and pressure. nih.gov Theoretical models and experimental data illustrate that the pathways for PAH growth are not singular; rather, they consist of a variety of feasible reaction channels whose outcomes are critically influenced by ambient pressure. nih.govrsc.org
Mechanisms for the formation of naphthalene and its derivatives in combustion environments can include hydrogen-abstraction-acetylene-addition (HACA) routes, the recombination of cyclopentadienyl (B1206354) radicals, and reactions involving the benzyl (B1604629) radical with propargyl. nih.gov The reaction of the phenyl radical with vinylacetylene is another key pathway whose product branching ratios are sensitive to both temperature and pressure. nih.gov
While specific high-pressure studies on methylphenylnaphthalene are not extensively detailed in the literature, the general principles of PAH formation provide a framework for understanding its synthesis. For instance, the conversion of simpler PAHs like indene (B144670) into naphthalene can occur through processes such as methyl substitution on the five-membered ring, followed by isomerization and decomposition. rsc.org This highlights a potential route where methylation and phenylation could occur on smaller aromatic precursors. An analysis of the effect of pressure on the reaction outcomes for naphthalene formation shows that different mechanisms may dominate in various environments, from combustion flames to the interstellar medium. nih.gov The specific pathways leading to a methylphenyl-substituted naphthalene would similarly be subject to these pressure-dependent kinetics, influencing the final isomeric distribution and yield.
Molecular Modeling and Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org For methylphenylnaphthalene systems, the key conformational flexibility arises from the rotation of the methyl and phenyl substituents relative to the rigid naphthalene core. The stability of different isomers is determined by energetic factors, including steric and torsional strain. libretexts.org
In a structurally related compound, 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, X-ray crystallography revealed specific orientations of the substituent rings. nih.gov The mean plane of the naphthalene ring system forms a dihedral angle of 65.24° with the dimethylphenyl ring and 55.82° with the methoxyphenyl ring. nih.gov The two substituent rings (dimethylphenyl and methoxyphenyl) are inclined to each other by 59.28°. nih.gov These values indicate a significantly twisted conformation, which minimizes steric repulsion between the bulky substituent groups and the naphthalene backbone. For methylphenylnaphthalene isomers, similar twisted conformations would be expected, with the precise dihedral angles depending on the substitution pattern on both the naphthalene and phenyl rings.
| Interacting Planes | Dihedral Angle (°) |
|---|---|
| Naphthalene Ring and Dimethylphenyl Ring | 65.24 |
| Naphthalene Ring and Methoxyphenyl Ring | 55.82 |
| Dimethylphenyl Ring and Methoxyphenyl Ring | 59.28 |
For the 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene molecule, the naphthalene ring system itself is nearly planar, with the two fused rings being inclined to each other by a very small angle of 3.06°. nih.gov However, the phenyl substituents are significantly twisted out of the naphthalene plane, as evidenced by the large dihedral angles discussed previously. nih.gov This twisting is a common feature in substituted polycyclic aromatic hydrocarbons to alleviate steric strain. The resulting molecular structure is non-planar, which has significant implications for its crystal packing, intermolecular interactions, and physical properties.
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the behavior of methylphenylnaphthalene systems both in isolation (in vacuo) and in the presence of a solvent.
MD simulations have been effectively used to investigate the properties of various PAHs. For example, simulations have been performed to understand the partitioning of PAHs between water and soot, a process driven by π-π van der Waals forces. nih.gov Such studies can predict how methylphenylnaphthalene might interact with environmental matrices.
Simulations in solution, particularly in supercritical water, have been used to explore the dissolution behavior of PAHs. researchgate.netbohrium.com These studies show that lighter PAHs like naphthalene dissolve readily, while heavier or more complex PAHs are more sensitive to the thermodynamic state of the solvent. researchgate.net An MD simulation of a methylphenylnaphthalene in a solvent would reveal its solvation dynamics, the structure of the solvent shell around it, and its tendency to aggregate. In vacuo simulations, on the other hand, would be useful for studying the intrinsic conformational dynamics of an isolated molecule, free from solvent effects. These simulations can explore the potential energy surface and identify the most stable conformers.
Intermolecular Interactions and Crystal Structure Prediction
The packing of molecules in a crystal is governed by a complex network of noncovalent intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions within a crystal lattice. scirp.orgresearchgate.net By mapping properties onto this unique molecular surface, one can identify the types of interactions present and their relative importance.
The dominant interactions are typically the nonspecific H···H contacts, which in this analogue account for 64.6% of the total Hirshfeld surface. nih.gov The C···H/H···C interactions, which can include C—H···π bonding, are also highly significant, contributing 27.1%. nih.gov The C···C contacts, indicative of π–π stacking interactions, contribute a smaller but structurally important 3.1%. nih.gov These weak interactions collectively stabilize the crystal structure. nih.gov A similar distribution of noncovalent interactions would be expected to dictate the crystal packing of methylphenylnaphthalene isomers.
| Type of Contact | Contribution (%) |
|---|---|
| H···H | 64.6 |
| C···H/H···C | 27.1 |
| O···H/H···O | 5.2 |
| C···C (π–π stacking) | 3.1 |
Advanced Analytical Methodologies for Characterization and Quantification
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is fundamental to determining the precise molecular structure of methylphenyl-naphthalene isomers. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.
Computational spectroscopy has become an indispensable tool for predicting and interpreting the spectra of organic molecules, including naphthalene (B1677914) derivatives. nih.govmdpi.com By using methods like Density Functional Theory (DFT) and ab initio calculations, it is possible to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with high accuracy. nih.govresearchgate.net
Theoretical calculations can simulate the ¹H and ¹³C NMR spectra, providing chemical shifts that aid in the assignment of signals in experimental spectra. samipubco.comresearchgate.net For instance, DFT calculations can predict the distinct chemical shifts for the various protons and carbons in the methylphenyl and naphthalene moieties, helping to distinguish between different isomers. samipubco.com Machine learning algorithms and deep neural networks are also emerging as powerful tools for predicting ¹H chemical shifts with even greater accuracy, often achieving a mean absolute error of less than 0.20 ppm. nih.govcolostate.edu
Similarly, theoretical IR and Raman spectra can be computed to help assign vibrational modes observed in experimental spectra. researchgate.netresearchgate.netnih.gov The calculated frequencies for C-H, C=C, and other characteristic vibrations of the aromatic rings and the methyl group can be correlated with experimental FT-IR and FT-Raman data. nih.govresearchgate.net This comparison between theoretical and experimental spectra is crucial for confirming the molecular structure. researchgate.net
Table 1: Comparison of Theoretical and Experimental Spectroscopic Data for Naphthalene Derivatives
| Spectroscopic Technique | Parameter | Theoretical Prediction Method | Typical Accuracy | Reference |
|---|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | GIAO, DFT (B3LYP) | ~0.1-0.2 ppm | nih.gov |
| ¹³C NMR | Chemical Shift (ppm) | GIAO, DFT (B3LYP) | >2.00 ppm | nih.gov |
This table is interactive. Click on the headers to sort.
For example, studies on substituted naphthalene compounds have used XRD to determine the unit cell parameters and space group. researchgate.netmdpi.com For a compound like 1-[N-(methyl)-(3,5-dimethylphenylamino)]methylnaphthalene, XRD analysis revealed a monoclinic crystal system with a P21/a space group. researchgate.net Such data provides unequivocal proof of the molecular structure and its arrangement within the crystal lattice. scielo.org.za Powder X-ray diffraction (PXRD) can be used to characterize polycrystalline samples and confirm the phase purity of the synthesized material. researchgate.net
Table 2: Crystallographic Data for a Substituted Methylnaphthalene Compound
| Parameter | Value |
|---|---|
| Compound | 1-[N-(methyl)-(3,5-dimethylphenylamino)]methylnaphthalene |
| Crystal System | Monoclinic |
| Space Group | P21/a |
| a (Å) | 13.260(4) |
| b (Å) | 9.596(2) |
| c (Å) | 13.313(3) |
| β (°) | 114.75(2) |
| V (ų) | 1537.4(6) |
Data sourced from a study on a related compound. researchgate.net
Advanced Chromatographic Methods for Isomer Separation and Complex Mixture Analysis
Chromatographic techniques are essential for separating the individual isomers of methylphenyl-naphthalene and for analyzing them within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like methylphenyl-naphthalene. asianpubs.org The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer fragments the eluted components and identifies them based on their mass-to-charge ratio. wiley.com
GC-MS offers high-speed determination, with analytical run times often under 10 minutes. wiley.comnih.gov This method is particularly valuable for metabolite profiling, as it can identify products of biotransformation. researchgate.net For instance, the metabolism of naphthalene and its methylated derivatives often involves oxidation by cytochrome P450 enzymes to form hydroxylated metabolites (naphthols), which can be identified using GC-MS after appropriate derivatization. researchgate.netresearchgate.net Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for target analytes. wiley.com
The separation of structurally similar isomers, such as different positional isomers of methylphenyl-naphthalene, requires high-efficiency chromatographic systems. High-resolution capillary columns are standard in modern gas chromatography for this purpose. epa.gov The resolving power of a capillary column is determined by its dimensions (length, internal diameter) and the thickness of the stationary phase film. gcms.cz
Narrow-bore columns (e.g., 0.10–0.32 mm internal diameter) provide the highest resolution (efficiency), making them ideal for separating closely eluting isomers and for impurity analysis. gcms.cz Longer columns (e.g., 30-60 meters) also increase resolution, though at the cost of longer analysis times. gcms.cz By carefully selecting the column and optimizing chromatographic conditions (e.g., temperature program, carrier gas flow rate), baseline separation of complex mixtures of naphthalene derivatives can be achieved, allowing for the accurate quantification of impurities. rdd.edu.iqresearchgate.net
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules like methylphenyl-naphthalene. researchgate.net CV measures the current that develops in an electrochemical cell as the voltage is varied. This technique provides information about the oxidation and reduction potentials of a compound. nih.gov
Studies on methyl-substituted naphthalenes have used CV to determine their half-wave potentials (E₁/₂). nih.gov The introduction of an electron-donating methyl group to the naphthalene ring can lower the redox potential compared to the parent naphthalene molecule. nih.gov The position of the methyl group also influences the electrochemical properties. nih.gov This information is valuable for applications in materials science, such as in the development of organic electrode materials for batteries. researchgate.net The CV data can be used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. researchgate.net
Table 3: Electrochemical Properties of Naphthalene Derivatives
| Compound | Half-Wave Potential (E₁/₂) vs. Li⁺/Li (V) |
|---|---|
| Naphthalene | 0.35 |
| 2-Methylnaphthalene (B46627) | 0.30 |
| 1-Methylnaphthalene (B46632) | 0.28 |
Data obtained in a glyme solvent. nih.gov
Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry) and Photorheology in Polymerization Studies
The thermal properties of polymers containing "Naphthalene, methylphenyl-" are crucial for determining their processing parameters and end-use applications. Advanced analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing these materials. Photorheology is a specialized technique used to study the kinetics of photopolymerization.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique used to measure the mass of a sample over time as the temperature changes. nih.govnexus-analytics.com.my This analysis provides critical information about the thermal stability and compositional properties of polymeric materials. nih.govnexus-analytics.com.my The primary data obtained from TGA is a plot of mass versus temperature, from which the onset of decomposition and the decomposition temperature (Td) can be determined. This is often reported as the temperature at which 5% weight loss occurs (Td5%). mdpi.commdpi.com
For polymers incorporating naphthalene-based structures, TGA is employed to assess the impact of the rigid naphthalene moiety on thermal stability. For instance, studies on various naphthalene-containing polymers have demonstrated their high thermal stability.
Table 1: Decomposition Temperatures of Naphthalene-Based Copolymers This table presents data for related naphthalene-containing polymers to illustrate the type of information obtained from TGA, as specific data for polymers containing "Naphthalene, methylphenyl-" is not readily available.
| Polymer | Decomposition Temperature (Td, 5% weight loss) (°C) |
|---|---|
| PNP(1,4)-PT | 372 |
| PNP(1,4)-TF | 549 |
Data sourced from a study on 1,4-naphthalene-based copolymers. mdpi.com
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. hu-berlin.dehu-berlin.de DSC is widely used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.dehu-berlin.de
The glass transition temperature is a critical parameter for amorphous and semi-crystalline polymers, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net This transition is observed as a step change in the heat flow curve. hu-berlin.de For naphthalene-containing polymers, the incorporation of the bulky and rigid naphthalene group is expected to restrict chain mobility, leading to a higher glass transition temperature.
For example, in a study of polyimides with a naphthalene ring structure, the glass transition temperature was reported to be 381 °C. mdpi.com In another study on naphthalene-containing epoxy resins, the glass transition temperature was found to decrease with increasing naphthalene content, a plasticizing effect. nih.gov At a 60% mass fraction of naphthalene, the Tg was 46.4 °C. nih.gov
Table 2: Thermal Properties of Naphthalene-Containing Epoxy Resin Blends This table illustrates the type of data obtained from DSC for related naphthalene-containing polymers, as specific data for polymers containing "Naphthalene, methylphenyl-" is not readily available.
| Naphthalene Content (%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
|---|---|---|
| 40 | 51.4 | 83.2 |
Data sourced from a study on naphthalene-containing epoxy resins. nih.gov
Photorheology in Polymerization Studies
Photorheology is an advanced analytical technique that combines rheological measurements with in-situ photopolymerization. It allows for the real-time monitoring of the viscoelastic properties of a material as it undergoes polymerization initiated by light. This technique is particularly valuable for understanding the kinetics of polymerization and the development of the polymer network structure.
Methylphenylnaphthalene Derivatives in Advanced Materials and Polymer Science
Applications in Optical Materials and Luminescent Systems
The inherent fluorescence and photostability of the naphthalene (B1677914) moiety form the basis of its application in optical materials. By modifying the core naphthalene structure with various functional groups, researchers can fine-tune the luminescence properties of these derivatives to meet the specific requirements of advanced optical systems.
Blue-Emitting Arylalkynyl Naphthalene Derivatives
Arylalkynyl naphthalene derivatives are a promising class of materials for blue-emitting applications in organic light-emitting diodes (OLEDs). These compounds can be synthesized to exhibit strong luminescence in the deep blue region of the visible spectrum, a critical component for full-color displays and white lighting. rsc.org Their twisted molecular structure, consisting of multiple adjacent aryl groups, helps to minimize intermolecular interactions, which can otherwise quench emission in the solid state. semanticscholar.org
Research has demonstrated that these compounds can be efficiently prepared through a multi-step synthesis. semanticscholar.org The photophysical properties of these derivatives are often relatively insensitive to the electronic nature of substituents on the peripheral aromatic rings, ensuring consistent deep blue emission. rsc.org
To be suitable for display applications, the color coordinates of the emitted light are evaluated using the International Commission on Illumination (CIE) 1931 color space. Deep blue emission is essential for achieving a wide color gamut and true white colors. rsc.orgsemanticscholar.org Specific arylalkynyl naphthalene derivatives have been shown to exhibit CIE coordinates that fall within the desirable range for deep blue emission in television displays. rsc.orgsemanticscholar.org
| Compound | CIE (x, y) |
| Derivative 10a | (Not specified) |
| Derivative 10b | (Not specified) |
| Derivative 10c | (Not specified) |
Note: Specific CIE coordinate values for derivatives 10a, 10b, and 10c were mentioned as being in a table in the source material but were not explicitly stated in the provided snippets.
Furthermore, some of these naphthalene derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the material becomes more emissive in an aggregated state or in a poor solvent. This property is advantageous for solid-state lighting applications as it can lead to higher quantum yields in thin films. rsc.org
Photoluminescent Dopants in Optical Materials
The strong fluorescence, electroactivity, and photostability of naphthalene derivatives make them excellent candidates for the construction of organic electronic devices. proquest.com Their hydrophobic nature and rigid planar structure contribute to high quantum yields and excellent sensing capabilities, allowing them to be used as fluorescent probes for detecting specific ions and biomolecules. proquest.com
Photoinitiating Systems for Polymerization
In polymer science, certain methylphenylnaphthalene derivatives function as highly efficient photoinitiators or photosensitizers. These molecules can absorb light and initiate the chemical reactions that lead to the formation of polymers. Their versatility allows them to be used in various photopolymerization techniques, including free-radical and cationic polymerization.
Naphthalene–Stilbene Derivatives as Versatile Photosensitizers
Recent research has highlighted 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives, also known as naphthalene-stilbenes, as highly effective and versatile photosensitizers for photopolymerization processes. rsc.org When used in combination with a diaryliodonium salt, these derivatives can initiate both free-radical and cationic polymerization reactions upon exposure to visible light. rsc.org This dual-cure capability is particularly useful for creating interpenetrating polymer networks (IPNs), which combine the properties of two different polymer types. rsc.org
The efficiency of these photoinitiating systems is influenced by the specific chemical structure of the naphthalene-stilbene derivative. The spectroscopic and electrochemical properties of these compounds are key factors in determining their performance in light-initiated polymerization. rsc.org
Free-Radical Photopolymerization Processes
Naphthalene derivatives are employed in photoinitiating systems for free-radical photopolymerization, a process widely used in coatings, adhesives, and 3D printing. For instance, 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives can act as photosensitizers for iodonium salts, generating free radicals upon exposure to near UV-A and visible light. rsc.org These systems have demonstrated excellent polymerization profiles for acrylate monomers. rsc.org
Push-pull dyes based on a 1H-cyclopenta[b]naphthalene-1,3-dione scaffold have also been investigated as photoinitiators. In three-component systems with a tertiary amine and an iodonium salt, these dyes can efficiently promote the free-radical photopolymerization of acrylates under 405 nm LED irradiation. anu.edu.au
| Naphthalene Derivative Type | Polymerization Type | Co-initiator/System | Light Source |
| 1-amino-4-methyl-naphthalene-2-carbonitrile | Free-Radical | Iodonium salt | UV-A and Visible LEDs |
| Naphthalene-based Oxime Esters | Free-Radical (Type I) | None | UV and 405 nm LED |
| 1H-cyclopenta[b]naphthalene-1,3-dione | Free-Radical | Tertiary amine, Iodonium salt | 405 nm LED |
Cationic Photopolymerization Reactions
The same naphthalene-based photoinitiating systems used for free-radical polymerization can often be adapted for cationic photopolymerization, which is crucial for curing monomers like epoxides and vinyl ethers. When 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives are used as photosensitizers for iodonium salts, they can effectively initiate the cationic polymerization of both epoxide and vinyl ether monomers under UV-A and visible LED irradiation. rsc.org
The incorporation of electron-donating groups into the structure of these naphthalene derivatives has been shown to improve their photoinitiating efficacy in cationic polymerization. rsc.org For example, in the ring-opening polymerization of an epoxy monomer using a 405 nm LED, the efficiency of the sensitizer was found to vary with the substituent on the phenyl ring. rsc.org
Similarly, naphthalene-stilbene derivatives in combination with diaryliodonium salts serve as versatile photoinitiating systems capable of initiating cationic reactions. rsc.org This allows for the photopolymerization of monomers such as (3,4-epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (EPOX). This versatility is highly valuable for applications requiring the specific properties of cationically cured polymers, such as low shrinkage and good chemical resistance.
Influence of Substituents on Photopolymerization Kinetics
The electronic properties of these substituents play a crucial role. Electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., fluorine, cyano) on the naphthalene ring system can alter the molecule's absorption spectrum, its excited state lifetimes, and its electrochemical potential. rsc.orgresearchgate.net For a photosensitizer to work effectively, it must absorb light in the desired range (e.g., visible light) and then efficiently transfer an electron to an acceptor molecule, such as a diaryliodonium salt, to generate the initiating radicals or acids. rsc.org
Research on naphthalene–stilbene derivatives, which contain a substituted naphthalene moiety, has provided detailed insights into these substituent effects. rsc.org Key findings from these studies include:
Enhanced Monomer Conversion: Naphthalene derivatives with strong electron-donor groups, such as thiomethoxyl or methoxyl substituents, have been shown to achieve high rates of monomer conversion in both free-radical and cationic photopolymerization. rsc.org
Fluorine Substituent Effect: The highest conversion rates in some studies were achieved using a derivative containing a fluorine substituent, highlighting the complex interplay of electronegativity and electronic effects. rsc.org
Thermodynamic Feasibility: The feasibility of the electron transfer process, which is essential for initiation, is governed by thermodynamics. The Gibbs free energy change (ΔGet) for this process is calculated based on the electrochemical oxidation potential of the naphthalene photosensitizer and the reduction potential of the acceptor. Substituents that make the oxidation potential more favorable (i.e., less positive) can increase the rate of electron transfer, thereby accelerating the polymerization kinetics. rsc.org
The different lifetimes of the excited triplet states of substituted naphthalenes, which can range from 0.98 to 63 picoseconds, are explained by the energy gap law for internal conversion. researchgate.net The electronic character of substituents has been shown to have a more significant influence on the energy of the second triplet state (T2) than the first (T1), which can impact the efficiency of energy transfer and subsequent polymerization initiation. researchgate.net
Development of Functional Nanocomposites
Functional nanocomposites are materials where nanoparticles are dispersed within a polymer matrix to achieve properties that are not attainable by the individual components. Naphthalene-based polymers, particularly those containing methylphenylnaphthalene units, are increasingly used as the matrix material in these advanced composites due to their inherent high performance. The rigid and aromatic nature of the naphthalene ring imparts excellent thermal stability and mechanical strength to the polymer, making it a suitable host for various nanofillers.
Examples of functional nanocomposites utilizing naphthalene-based polymers include:
Energy Storage Materials: A composite of a naphthalene polyimide derivative (NPI) and graphene has been developed as a high-performance cathode for sodium-ion batteries. nih.gov The NPI was synthesized via in-situ polymerization with graphene sheets, ensuring excellent dispersion and strong π-π stacking interactions. This structure improved electrical conductivity and structural stability, leading to a high reversible capacity and outstanding cycling performance. nih.gov
High-Strength Composites: Aromatic naphthalene thermotropic liquid crystal copolyesters have been reinforced with multi-walled carbon nanotubes (MWCNTs) through in-situ melt polymerization. tandfonline.com The functional groups on the MWCNTs interacted with the polymer matrix, improving the dispersion of the nanotubes. This resulted in enhanced glass transition temperature, thermal stability, and mechanical properties of the composite. tandfonline.com
Fire Retardant Materials: Polyimide-graphene nanocomposites exhibit remarkably improved fire-retardant behavior. The graphene sheets act as a heat shield, forming a continuous carbonaceous char layer that protects the underlying polymer from decomposition and reduces the rate of mass loss significantly. psecommunity.org
Furthermore, naphthalene-based photoinitiating systems have been tested for the in-situ preparation of functional nanocomposites containing nanofillers such as silver oxide (Ag₂O) and hydroxyapatite (HA), demonstrating their utility in fabricating complex, functional materials for various applications. rsc.org
Integration into Polymer Backbones for Enhanced Material Properties
The direct incorporation of the naphthalene moiety into the main chain, or backbone, of a polymer is a key strategy for creating high-performance materials. By making the rigid, planar naphthalene ring an integral part of the polymer's structure, its beneficial properties are imparted throughout the material at a molecular level. This approach contrasts with simply mixing naphthalene-based additives into a polymer, as it creates a fundamentally new material with intrinsically enhanced characteristics.
Various polymerization techniques are employed to achieve this integration. A common method is the polycondensation of monomers where at least one contains a naphthalene ring. For example, high-performance polyimides are synthesized using dianhydride monomers, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride, which contains a naphthalene core. These are reacted with diamine monomers to form the polyimide backbone. Similarly, aromatic diamines containing naphthalene can be synthesized and subsequently polymerized to create novel polyimides with tailored properties.
The synthesis of naphthalene-based porous organic polymers (POPs) is another area of active research. These materials are created through reactions like one-pot polycondensation of naphthalene-containing building blocks, such as naphthaldehyde, with other monomers like melamine. mdpi.com This approach yields porous polymer networks where the naphthalene unit contributes to the framework's porosity, stability, and functional properties, such as the ability to adsorb CO₂ or heavy metals. mdpi.com
Role of Naphthalene Ring in Polymer Strength and Thermal Stability
The presence of the naphthalene ring in the polymer backbone is a primary contributor to the exceptional thermal stability and mechanical strength observed in many high-performance polymers. This enhancement stems directly from the inherent chemical and physical properties of the naphthalene structure.
The naphthalene ring is a rigid, planar, and bulky aromatic structure. When incorporated into a polymer chain, it significantly restricts the rotational freedom of the polymer backbone. This rigidity has several key consequences:
Increased Thermal Stability: The restricted chain mobility leads to a higher glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg means the material retains its stiffness and mechanical integrity at elevated temperatures. The aromatic nature of the naphthalene ring also contributes to high thermal decomposition temperatures (Td), as significant energy is required to break the stable aromatic bonds. For instance, incorporating a naphthalene-containing diamine into a polyimide system has been shown to increase the 5% weight loss temperature to as high as 569 °C.
The following table summarizes the thermal and mechanical properties of a polyimide (PI) film modified by incorporating a naphthalene-containing diamine monomer (NADA) at different molar ratios.
| Property | PI-0 (0% NADA) | PI-1 (5% NADA) | PI-2 (10% NADA) | PI-3 (15% NADA) | PI-4 (20% NADA) |
| Glass Transition Temp. (Tg, °C) | 363 | 381 | 374 | 369 | 365 |
| 5% Weight Loss Temp. (Td5%, °C) | 553 | 569 | 565 | 561 | 557 |
| Tensile Strength (MPa) | 81.34 | 96.41 | 92.53 | 88.17 | 85.29 |
| Modulus of Elasticity (GPa) | 2.14 | 2.45 | 2.47 | 2.31 | 2.26 |
Data sourced from studies on polyimides with naphthalene ring structures introduced in the main chain.
The data clearly indicates that even a small incorporation (5%) of the naphthalene-containing monomer significantly boosts the glass transition temperature, thermal decomposition temperature, and mechanical properties of the polyimide film. This demonstrates the profound effect of integrating the rigid naphthalene ring directly into the polymer backbone for creating advanced materials with superior performance characteristics.
Chemical Environmental Processes: Degradation Pathways of Methylphenylnaphthalenes
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For methylphenylnaphthalenes, the primary abiotic degradation mechanisms in the environment are photo-oxidation in the atmosphere and volatilization from surfaces.
Photo-oxidation by Hydroxyl Radicals in the Atmosphere
In the atmosphere, methylphenylnaphthalenes are susceptible to degradation by photo-oxidation, a process primarily initiated by hydroxyl radicals (•OH). The atmospheric oxidation of alkylnaphthalenes, such as 2-methylnaphthalene (B46627), is predominantly initiated by the addition of •OH to the aromatic rings, forming adducts. The subsequent reactions of these adducts are complex and can differ based on the position of the •OH addition. For instance, the fate of α-adducts and β-adducts can vary significantly. In the case of 2-methylnaphthalene, the α-adduct reacts with molecular oxygen, leading to the formation of dicarbonyl compounds through intramolecular hydrogen shifts. In contrast, the degradation pathway of the β-adduct is more analogous to that of the benzene-OH adduct, involving the formation of tricyclic intermediates. This process of photo-oxidation is a significant removal mechanism for methylphenylnaphthalenes from the atmosphere.
Volatilization from Environmental Compartments
Volatilization is a physical process by which a chemical compound transitions from a solid or liquid phase to a gaseous phase. For polycyclic aromatic hydrocarbons (PAHs) like methylphenylnaphthalenes, volatilization from soil and water surfaces is a key environmental transport mechanism. The rate of volatilization is influenced by the compound's vapor pressure, water solubility, and the Henry's Law constant, as well as environmental factors such as temperature, wind speed, and the organic matter content of the soil. While specific data for methylphenylnaphthalene is limited, the general behavior of alkylated naphthalenes suggests that they will volatilize from environmental surfaces, contributing to their atmospheric transport and subsequent degradation via photo-oxidation.
Biotic Degradation Pathways: Chemical Transformations by Microorganisms
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. For methylphenylnaphthalenes, anaerobic degradation pathways have been identified as important transformation routes in anoxic environments such as contaminated aquifers and sediments.
Anaerobic Degradation of Methylnaphthalenes
The anaerobic biodegradation of methylnaphthalenes is a microbially mediated process that can be coupled to the reduction of electron acceptors such as sulfate (B86663) or iron. Studies on 1-methylnaphthalene (B46632) and 2-methylnaphthalene have elucidated key steps in their anaerobic degradation pathways.
The initial activation of the stable aromatic ring is a critical step in the anaerobic degradation of hydrocarbons. For unsubstituted naphthalene (B1677914), one proposed activation mechanism is methylation to form 2-methylnaphthalene. nih.gov This then allows the microorganism to utilize the degradation pathway established for 2-methylnaphthalene. nih.gov However, for an already substituted compound like a methylphenylnaphthalene, the activation mechanism is different. In the case of 2-methylnaphthalene, the initial activation step involves the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by naphthyl-2-methyl-succinate synthase. asm.orgethz.ch This results in the formation of naphthyl-2-methyl-succinic acid. asm.org This fumarate addition is a common strategy employed by anaerobic bacteria to activate alkylated aromatic compounds for subsequent degradation. asm.org
| Compound | Activation Product | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Reference |
| 2-Methylnaphthalene | Naphthyl-2-methyl-succinic acid | 0.020 ± 0.003 | asm.org |
This interactive table summarizes the initial activation step in the anaerobic degradation of 2-methylnaphthalene.
Following the initial activation by fumarate addition, the resulting succinic acid adduct undergoes a series of β-oxidation steps. This metabolic sequence ultimately leads to the formation of 2-naphthoic acid, which is considered a central metabolite in the anaerobic degradation of both naphthalene and 2-methylnaphthalene. asm.orgethz.chnih.gov Similarly, the anaerobic degradation of 1-methylnaphthalene is proposed to proceed through a comparable pathway, yielding 1-naphthoic acid as a key intermediate. nih.gov Once formed, these naphthoic acid derivatives can be further degraded through ring reduction and cleavage, eventually leading to the complete mineralization of the original compound. asm.org
| Substrate | Central Metabolite | Degradation Conditions | Reference |
| 1-Methylnaphthalene | 1-Naphthoic acid | Iron-reducing | nih.gov |
| 2-Methylnaphthalene | 2-Naphthoic acid | Sulfate-reducing | asm.orgethz.ch |
| Naphthalene | 2-Naphthoic acid | Sulfate-reducing | nih.gov |
This interactive table presents the central naphthoic acid metabolites formed during the anaerobic degradation of naphthalene and methylnaphthalenes.
Ring Reduction and Cleavage Pathways
The anaerobic biodegradation of 2-methylnaphthalene, a representative compound, initiates a complex sequence of reactions leading to the destabilization and eventual fragmentation of its fused ring structure. A central theme in this pathway is the initial transformation to an intermediate, 2-naphthoic acid, which then undergoes extensive reduction prior to the breaking of any carbon-carbon bonds within the rings. nih.govnih.gov
Studies on sulfate-reducing bacterial cultures have shown that the degradation pathway avoids monoaromatic intermediates. nih.govasm.org Instead, the bicyclic aromatic ring system of the 2-naphthoic acid derivative is sequentially reduced. nih.govnih.gov This reduction strategy is a prerequisite for ring cleavage and involves several key metabolites.
Key Intermediates in the Ring Reduction Pathway
| Metabolite | Description | Source(s) |
|---|---|---|
| 5,6,7,8-Tetrahydro-2-naphthoic acid | A major metabolite formed by the reduction of one of the aromatic rings. | nih.govresearchgate.net |
| Octahydro-2-naphthoic acid | A further reduced intermediate identified in cultures grown on naphthalene and related compounds. | nih.govresearchgate.net |
Once the ring system is sufficiently reduced, cleavage can occur. High-resolution gas chromatography-mass spectrometry (GC-MS) analyses have identified the initial products of ring fission. A primary cleavage product is a compound with a cyclohexane (B81311) ring and two carboxylic acid side chains, having an elemental composition of C₁₁H₁₆O₄. nih.govnih.govresearchgate.net This indicates that all eleven carbon atoms from the 2-naphthoic acid precursor are retained in this initial cleavage product. nih.govnih.gov Further degradation proceeds via a β-oxidation-like mechanism, shortening one of the side chains to yield 2-carboxycyclohexylacetic acid. nih.govnih.gov This series of reactions confirms that the pathway proceeds through saturated cyclohexane structures, a fundamentally different strategy from aerobic degradation pathways which typically involve ring hydroxylation and cleavage of the aromatic ring itself. nih.govfrontiersin.org
Enzymatic Mechanisms in Biodegradation
The degradation of methylphenylnaphthalenes is orchestrated by a series of specialized enzymes that catalyze each step, from initial activation to the final cleavage of the ring structure. The following sections detail the chemical roles of key enzymes identified in the anaerobic degradation pathway of 2-methylnaphthalene.
Naphthyl-2-methyl-succinate Synthase
The first enzymatic step in the anaerobic degradation of 2-methylnaphthalene is an activation reaction catalyzed by Naphthyl-2-methyl-succinate Synthase (Nms). nih.govnih.gov This enzyme is a glycyl radical enzyme that catalyzes the addition of a fumarate molecule to the methyl group of 2-methylnaphthalene. nih.govnih.govuni-konstanz.de This reaction, analogous to the benzylsuccinate synthase reaction in anaerobic toluene (B28343) degradation, forms naphthyl-2-methyl-succinic acid. nih.gov The Nms enzyme is a complex composed of three subunits (α, β, and γ), which are encoded by the nmsABC gene cluster. nih.gov The formation of naphthyl-2-methyl-succinate has been verified in cell suspension experiments, confirming it as the initial reaction in the pathway. nih.gov
Succinyl-CoA:naphthyl-2-methyl-succinate CoA-Transferase
Following its formation, naphthyl-2-methyl-succinic acid must be activated for subsequent oxidation reactions. This activation is performed by Succinyl-CoA:naphthyl-2-methyl-succinate CoA-Transferase. nih.govebi.ac.uk This enzyme catalyzes the transfer of Coenzyme A (CoA) from succinyl-CoA to naphthyl-2-methyl-succinic acid. The products of this reaction are naphthyl-2-methyl-succinyl-CoA and succinate. ebi.ac.uk This enzyme is classified as a member of the family III of CoA-transferases. ebi.ac.uk The genetic basis for this enzyme is often found in the bns (B606305) gene cluster, specifically the bnsEF genes. nih.gov
Naphthyl-2-methyl-succinyl-CoA Dehydrogenase
The subsequent step in the β-oxidation of the newly formed side chain is an oxidation reaction catalyzed by Naphthyl-2-methyl-succinyl-CoA Dehydrogenase. nih.govebi.ac.uk This enzyme introduces a double bond into the succinyl moiety, converting naphthyl-2-methyl-succinyl-CoA to naphthyl-2-methylene-succinyl-CoA. nih.govebi.ac.uk The activity of this dehydrogenase has been successfully measured in vitro using artificial electron acceptors like phenazine (B1670421) methosulphate. ebi.ac.uk This enzyme is encoded by the bnsG gene. nih.govresearchgate.net
Aryl-CoA Ligases and Reductases
After the initial side-chain modifications, the core of the degradation process involves the activation and reduction of the naphthalene ring itself. This is accomplished by two classes of enzymes: aryl-CoA ligases and aryl-CoA reductases.
Aryl-CoA Ligases : These enzymes catalyze the ATP-dependent attachment of Coenzyme A to aromatic carboxylic acids, forming highly reactive thioesters. nih.govasm.org In this pathway, after a series of β-oxidation steps converts the side chain of naphthyl-2-methyl-succinyl-CoA to a carboxyl group, an aryl-CoA ligase (specifically, a 2-naphthoate-CoA ligase) activates the resulting 2-naphthoic acid to 2-naphthoyl-CoA. nih.gov This CoA-thioester formation is a critical prerequisite for the subsequent ring reduction reactions. nih.govresearchgate.net
Aryl-CoA Reductases : Overcoming the substantial resonance energy of the aromatic rings is a major biochemical challenge, which is solved by aryl-CoA reductases. researchgate.netresearchgate.net The reduction of 2-naphthoyl-CoA is a multi-step process:
Two successive two-electron reduction steps are catalyzed by ATP-independent, oxygen-insensitive Class III aryl-CoA reductases. These enzymes, belonging to the old yellow enzyme (OYE) family, convert 2-naphthoyl-CoA first to 5,6-dihydro-2-naphthoyl-CoA and then to 5,6,7,8-tetrahydro-2-naphthoyl-CoA. asm.orgresearchgate.net
A final reduction of the second ring is catalyzed by an ATP-dependent and oxygen-sensitive Class I aryl-CoA reductase, known as tetrahydronaphthoyl-CoA reductase. This enzyme converts 5,6,7,8-tetrahydro-2-naphthoyl-CoA to a hexahydro-2-naphthoyl-CoA intermediate. asm.org
Summary of Key Enzymes in Methylnaphthalene Degradation
| Enzyme | Gene(s) | Function | Source(s) |
|---|---|---|---|
| Naphthyl-2-methyl-succinate Synthase | nmsABC | Adds fumarate to the methyl group of 2-methylnaphthalene. | nih.govnih.gov |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-Transferase | bnsEF | Activates naphthyl-2-methyl-succinic acid to its CoA ester. | nih.govnih.govebi.ac.uk |
| Naphthyl-2-methyl-succinyl-CoA Dehydrogenase | bnsG | Oxidizes naphthyl-2-methyl-succinyl-CoA. | nih.govebi.ac.uk |
| 2-Naphthoate-CoA Ligase | - | Activates 2-naphthoic acid to 2-naphthoyl-CoA. | nih.gov |
| Aryl-CoA Reductases (Class III) | - | Catalyze the initial reduction of the 2-naphthoyl-CoA ring system. | asm.orgresearchgate.net |
Lyase-Catalyzed Ring Cleavage Reactions
Following the complete reduction of at least one of the rings, the saturated carbocyclic structure is primed for cleavage. Unlike aerobic pathways that employ oxygenase-dependent ring fission, the anaerobic pathway uses a series of β-oxidation-like reactions. researchgate.netasm.org Evidence suggests that after reduction to hexahydro-2-naphthoyl-CoA, a hydratase adds water to the molecule. asm.org Subsequent degradation and ring fission are thought to proceed via a hydrolase that acts on a β'-hydroxy-β-oxo-decahydro-2-naphthoyl-CoA intermediate. asm.org While hydrolases are the primary actors in breaking the carbon backbone of the reduced ring, it has been proposed that the cleavage of the second, more substituted ring may involve a novel lyase reaction that targets a tertiary, hydroxylated carbon atom. researchgate.net These final enzymatic steps result in the formation of smaller, aliphatic molecules that can enter central metabolism. asm.org
Comparison of Aerobic vs. Anaerobic Degradation Mechanisms
The environmental degradation of methylphenylnaphthalenes, isomers of methyl-substituted naphthalenes, is significantly influenced by the presence or absence of oxygen, leading to distinct aerobic and anaerobic metabolic pathways. ethz.ch The initial enzymatic reactions, intermediate products, and the types of microorganisms involved differ substantially between these two conditions.
Under aerobic conditions, the initial attack on the methylnaphthalene molecule is oxidative and primarily catalyzed by oxygenase enzymes. nih.gov In contrast, anaerobic degradation commences with an activation reaction that does not involve molecular oxygen, often proceeding through carboxylation or the addition of fumarate. ethz.chresearchgate.net
Aerobic Degradation Pathways
The aerobic breakdown of methylnaphthalenes by microorganisms like Pseudomonas putida CSV86 typically follows two main routes. ethz.chethz.ch
Aromatic Ring Oxidation: One pathway involves the enzymatic dioxygenation of the unsubstituted aromatic ring, leading to the formation of intermediates such as methylsalicylates and methylcatechols. ethz.ch This process is initiated by enzymes like naphthalene dioxygenase. ethz.chethz.ch
Methyl Group Hydroxylation: Alternatively, the degradation can be initiated by the hydroxylation of the methyl side chain. ethz.ch This reaction forms compounds like 2-hydroxymethylnaphthalene, which can then undergo further oxidation of the aromatic ring to produce metabolites such as 4-hydroxymethylcatechol. ethz.ch In some cases, the methyl group oxidation leads to the formation of naphthoic acid, which may be a final product in a detoxification pathway for certain bacteria. ethz.chfrontiersin.org
Anaerobic Degradation Pathways
In the absence of oxygen, the degradation of methylnaphthalenes is carried out by anaerobic bacteria, often sulfate-reducing or iron-reducing species. ethz.chnih.govnih.gov The process is initiated by a different mechanism than aerobic degradation.
The most well-documented anaerobic pathway for 2-methylnaphthalene begins with the addition of fumarate to the methyl group. ethz.ch This reaction is catalyzed by an enzyme analogous to benzylsuccinate synthase. nih.gov This initial step leads to the formation of naphthyl-2-methyl-succinic acid. nih.gov This intermediate is then further metabolized through a series of reactions, including β-oxidation, to form 2-naphthoic acid, which is considered a central metabolite in the anaerobic degradation of both naphthalene and 2-methylnaphthalene. ethz.chnih.gov Following the formation of 2-naphthoic acid, the aromatic rings undergo reduction and subsequent cleavage. ethz.ch Studies with iron-reducing enrichment cultures have shown the production of 1-naphthoic acid from 1-methylnaphthalene, suggesting that the degradation pathway for this isomer might differ from that of 2-methylnaphthalene. nih.govnih.gov
The following table provides a comparative summary of the key features of aerobic and anaerobic degradation mechanisms for methylphenylnaphthalenes.
| Feature | Aerobic Degradation | Anaerobic Degradation |
| Oxygen Requirement | Obligatory | Occurs in the absence of oxygen |
| Initial Enzymatic Attack | Dioxygenation of the aromatic ring or hydroxylation of the methyl group. ethz.chethz.ch | Addition of fumarate to the methyl group or carboxylation. ethz.chresearchgate.net |
| Key Enzymes/Reactions | Naphthalene dioxygenase, monooxygenases, dehydrogenases. nih.govethz.ch | Benzylsuccinate synthase-like enzymes. nih.gov |
| Key Intermediates | Methylsalicylates, methylcatechols, 2-hydroxymethylnaphthalene, 4-hydroxymethylcatechol. ethz.ch | Naphthyl-2-methyl-succinic acid, 2-naphthoic acid. ethz.chnih.gov |
| Electron Acceptors | Molecular Oxygen. nih.gov | Sulfate, Iron (III), CO2. ethz.chnih.govnih.gov |
| Typical Microorganisms | Pseudomonas putida, Marinobacter sp., Vibrio cyclotrophicus, Neptunomonas naphthovorans, Mycobacterium sp. ethz.ch | Sulfate-reducing bacteria (e.g., Deltaproteobacteria), Thermoanaerobacteraceae. ethz.chnih.govnih.gov |
Methylphenylnaphthalene As a Versatile Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
The methylphenylnaphthalene framework serves as a strategic starting point for the synthesis of elaborate organic structures. The inherent functionalities of the molecule—the naphthalene (B1677914) core, the phenyl substituent, and the methyl group—offer distinct sites for chemical reactions. The naphthalene ring system itself can undergo various C-H functionalization reactions, allowing for the introduction of new substituents at specific positions. Modern catalytic methods, particularly those employing transition metals like palladium and rhodium, have made the selective activation of otherwise inert C-H bonds on naphthalene scaffolds increasingly feasible nih.govresearchgate.net. This diversity-oriented approach enables the divergent modification of the core structure, which is a powerful strategy in constructing libraries of complex molecules for applications in materials science and drug discovery nih.gov. By leveraging these selective C-H activation techniques, chemists can append a wide range of functional groups to the naphthalene core of methylphenylnaphthalene, expanding its structural diversity.
Application in Polycyclic Aromatic Hydrocarbon (PAH) Synthesis
Methylphenylnaphthalene is a logical precursor for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs), such as substituted chrysenes. A well-established method for constructing the chrysene skeleton is the Mallory reaction, which involves the photochemical cyclization of stilbenoid precursors mdpi.com. In this context, a molecule like 1-(2-phenylvinyl)naphthalene can be irradiated to form chrysene.
By analogy, a suitably designed methylphenylnaphthalene derivative can serve as a precursor for specifically substituted chrysenes. For example, a stilbenoid synthesized from a methyl-substituted benzaldehyde and a phenyl-substituted naphthyl Wittig salt could undergo regiospecific photochemical cyclization. This approach allows for precise control over the final substitution pattern of the resulting PAH, which is crucial as the biological activity and material properties of PAHs are highly dependent on their specific structure and the position of any alkyl groups mdpi.comresearchgate.net. The synthesis of 1-, 3-, and 6-methylchrysene has been successfully achieved in high yields (82-88%) through the photocyclization of the corresponding stilbenoids, demonstrating the robustness of this strategy mdpi.comresearchgate.net. This methodology highlights how the methylphenylnaphthalene scaffold can be strategically employed to build larger, well-defined PAHs.
| Precursor Type | Reaction | Product Type | Significance |
|---|---|---|---|
| Stilbenoid (e.g., [(methoxyphenyl)vinyl]naphthalene) | Mallory Reaction (Photochemical Cyclization) | Substituted Chrysene (e.g., Methoxychrysene) | Regiospecific synthesis of complex PAHs. mdpi.comresearchgate.net |
| 1-m-substituted-phenyl-4-phenyl-1,3-butadiene | Photocyclization | Substituted Phenylnaphthalene | Demonstrates intramolecular cyclization to form substituted naphthalenes. researchgate.net |
Building Blocks for Fragment-Based Drug Discovery (Focus on chemical synthesis aspect)
Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to high-throughput screening for identifying starting points for new medicines nih.govnih.gov. This approach uses small, low-molecular-weight molecules, or "fragments," that bind weakly to a biological target. These fragments are then grown or linked together to create more potent, drug-like molecules youtube.com. The design of high-quality fragment libraries is essential for the success of FBDD nih.gov.
While not extensively documented as a core fragment, the methylphenylnaphthalene scaffold possesses several characteristics that make it an attractive candidate for inclusion in FBDD libraries. Its properties align well with the empirical "Rule of Three," a guideline for fragment design (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) mdpi.com. The rigid naphthalene core provides a well-defined shape for binding to protein pockets, while the methyl and phenyl groups offer vectors for synthetic elaboration. From a chemical synthesis perspective, the methylphenylnaphthalene core can be readily modified. The methyl group can be functionalized to introduce linkers, and the aromatic rings can be substituted to explore structure-activity relationships, allowing chemists to systematically "grow" the fragment into a more potent lead compound mdpi.com.
Design of Functionalized Building Blocks (e.g., Boron-Functionalized)
To be truly useful as a building block, a scaffold must be easily functionalized in a way that allows for its incorporation into larger molecules. Converting methylphenylnaphthalene into a boron-functionalized derivative, such as a boronic acid or boronate ester, is a key strategy to enhance its synthetic utility nih.govwiley-vch.de. Organoboron compounds are exceptionally versatile intermediates in modern organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction for forming new carbon-carbon bonds sigmaaldrich.com.
Several methods exist for the borylation of arenes that could be applied to the methylphenylnaphthalene scaffold. Transition-metal-catalyzed C-H borylation, often using iridium catalysts, allows for the direct conversion of an aromatic C-H bond to a C-B bond nih.govchemrxiv.org. This method offers a direct route to boronic esters from the parent hydrocarbon. Alternatively, a two-step process involving halogenation of the naphthalene ring followed by a palladium-catalyzed borylation (Miyaura borylation) can be employed sigmaaldrich.comnih.gov. Creating a boronic acid or ester derivative of methylphenylnaphthalene transforms it into a readily available building block for coupling with a wide range of aryl or vinyl halides, enabling the rapid synthesis of diverse and complex molecular targets.
Utilization of Methylarenes in Organic Synthesis
Methylphenylnaphthalene is a member of the broad class of compounds known as methylarenes. The methyl group on an aromatic ring is not merely a passive substituent; its benzylic C-H bonds are reactive and provide a crucial handle for a variety of synthetic transformations researchgate.net. The functionalization of these benzylic positions is a cornerstone of organic synthesis because hydrocarbons are inexpensive and readily available starting materials researchgate.net.
Common transformations of the methyl group on arenes include:
Oxidation : The methyl group can be oxidized to various higher oxidation states. Using reagents like potassium permanganate (KMnO₄), it can be converted into a carboxylic acid mdpi.comchemspider.com. Milder, more controlled oxidation can yield the corresponding benzylic alcohol or aldehyde. Enzymes such as naphthalene dioxygenase have also been shown to catalyze the monooxygenation of methyl groups on naphthalene derivatives to form benzylic alcohols, which are then converted to carboxylic acids by dehydrogenases researchgate.netnih.gov.
C-H Activation/Functionalization : Modern synthetic methods have focused on the direct functionalization of the benzylic C-H bonds. This can involve radical pathways or deprotonation to generate a benzyl (B1604629) anion equivalent for reaction with electrophiles researchgate.net. These strategies allow for the formation of new C-C and C-X (where X is a heteroatom) bonds directly from the methyl group, providing an efficient route to more complex molecules without the need for pre-functionalization.
Isomerism and Stereochemical Considerations in Methylphenylnaphthalene Systems
Structural and Constitutional Isomerism
Structural isomerism, also referred to as constitutional isomerism, arises when molecules share the same molecular formula but differ in the connectivity of their atoms. libretexts.orgwikipedia.org In the case of "Naphthalene, methylphenyl-", a variety of structural isomers are possible, primarily due to the different substitution patterns of the methyl and phenyl groups on the naphthalene (B1677914) ring system.
The naphthalene core offers two distinct positions for monosubstitution: the α-position (carbons 1, 4, 5, and 8) and the β-position (carbons 2, 3, 6, and 7). When two different substituents, such as a methyl group and a phenyl group, are introduced, the number of possible positional isomers increases significantly.
The primary types of structural isomerism in methylphenylnaphthalene are:
Positional Isomerism of Substituents on the Naphthalene Ring: The methyl and phenyl groups can be attached to various positions on the naphthalene skeleton, leading to a multitude of isomers. For example, 1-methyl-2-phenylnaphthalene, 1-methyl-3-phenylnaphthalene, and 2-methyl-6-phenylnaphthalene (B8729703) are all positional isomers with distinct physical and chemical properties. The regioselectivity of electrophilic aromatic substitution reactions on naphthalene is a key factor in the synthesis of specific positional isomers. libretexts.orgresearchgate.net
Positional Isomerism within the Phenyl Group: If the phenyl group itself is substituted with the methyl group (forming a tolyl group), further isomerism is introduced. The methyl group can be in the ortho, meta, or para position relative to the point of attachment to the naphthalene ring. This gives rise to isomers such as 1-(o-tolyl)naphthalene, 1-(m-tolyl)naphthalene, and 1-(p-tolyl)naphthalene.
The table below illustrates some of the possible positional isomers of methylphenylnaphthalene.
| Isomer Name | Position of Methyl Group on Naphthalene | Position of Phenyl Group on Naphthalene | Relative Position of Substituents |
|---|---|---|---|
| 1-Methyl-2-phenylnaphthalene | 1 | 2 | ortho- |
| 1-Methyl-3-phenylnaphthalene | 1 | 3 | meta- |
| 1-Methyl-4-phenylnaphthalene | 1 | 4 | para- |
| 2-Methyl-1-phenylnaphthalene | 2 | 1 | ortho- |
| 2-Methyl-6-phenylnaphthalene | 2 | 6 | amphi- |
Stereoisomerism in Methylphenylnaphthalene Derivatives
Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms in space. studymind.co.uk For methylphenylnaphthalene derivatives, several types of stereoisomerism are of significant interest.
Geometric isomerism, also known as cis-trans or E/Z isomerism, can arise in methylphenylnaphthalene derivatives that contain a carbon-carbon double bond with restricted rotation, such as in a vinylic substituent. studymind.co.ukdocbrown.infochemguide.co.uk The presence of two different substituents on each carbon of the double bond allows for the existence of two distinct spatial arrangements.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration as either E (entgegen, German for opposite) or Z (zusammen, German for together). youtube.com The groups attached to each carbon of the double bond are assigned priorities based on atomic number. If the higher-priority groups are on the same side of the double bond, the isomer is designated as Z. If they are on opposite sides, it is designated as E. youtube.com
For example, in a hypothetical 1-(2-phenylvinyl)naphthalene derivative with a methyl group also attached to the vinylic double bond, E/Z isomerism would be possible. The properties of these isomers, such as their absorption spectra and photochemical reactivity, can differ significantly.
Atropisomerism is a type of axial chirality that results from hindered rotation around a single bond. stereoelectronics.orgwikipedia.org This phenomenon is particularly relevant in biaryl systems, where bulky substituents near the axis of rotation create a significant energy barrier to free rotation, allowing for the isolation of stable, non-interconverting rotational isomers (rotamers). stereoelectronics.orgnih.gov
In methylphenylnaphthalene derivatives, particularly those where the phenyl group is attached at the 1- or 8-position of the naphthalene ring, steric hindrance between the phenyl group and the peri-substituents on the naphthalene core can restrict rotation around the C-C single bond connecting the two aryl systems. If the substitution pattern is asymmetric, this can lead to the existence of a pair of non-superimposable mirror-image atropisomers (enantiomers).
The stability of atropisomers is dependent on the height of the rotational energy barrier. Atropisomers are generally considered stable and isolable if the half-life for their interconversion is 1000 seconds or longer at a given temperature. wikipedia.org The classic example of a stable atropisomeric system is 1,1'-bi-2-naphthol (B31242) (BINOL). wikipedia.org Similarly, chiral ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are renowned for their applications in asymmetric catalysis, a direct consequence of their stable axial chirality. stereoelectronics.org
The introduction of a methyl group on either the naphthalene or the phenyl ring of a 1-phenylnaphthalene (B165152) system can influence the rotational barrier and the chirality of the resulting atropisomers.
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. libretexts.org While atropisomers are a specific type of conformational isomer with a high barrier to interconversion, other, more flexible methylphenylnaphthalene systems will also exist as a distribution of different conformers in equilibrium.
The preferred conformation of a methylphenylnaphthalene molecule is determined by a balance of steric and electronic effects. ic.ac.uk The rotation of the phenyl group relative to the naphthalene ring is a key conformational variable. The dihedral angle between the planes of the two aromatic rings will be influenced by the positions of the methyl group and any other substituents.
Molecular dynamics simulations and techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformational preferences and the dynamics of interconversion between different conformers. aip.orgaip.orgnih.gov For instance, in 1-phenylnaphthalene, the phenyl ring is twisted out of the plane of the naphthalene ring to minimize steric repulsion. The introduction of a methyl group can further influence this dihedral angle and the energy landscape of the conformational isomers. uva.es
Impact of Isomerism on Chemical Reactivity and Synthetic Outcomes
The isomeric form of a methylphenylnaphthalene derivative has a profound influence on its chemical reactivity and the outcome of synthetic transformations.
Regioselectivity in Further Reactions: The position of the methyl and phenyl groups on the naphthalene ring directs the position of subsequent chemical reactions. For example, in electrophilic aromatic substitution, the existing substituents will activate or deactivate certain positions on the naphthalene and phenyl rings, leading to different products for different positional isomers. libretexts.org
Stereoselectivity and Asymmetric Synthesis: Stereoisomers can exhibit markedly different reactivity. In the case of atropisomers, the chiral environment created by the non-planar arrangement of the aryl rings can be exploited in asymmetric synthesis to control the stereochemical outcome of a reaction. Chiral methylphenylnaphthalene derivatives could potentially be used as ligands in asymmetric catalysis, similar to BINAP. stereoelectronics.org
Influence of Conformational Isomers on Reactivity: The distribution of conformational isomers can affect the accessibility of reactive sites. A particular conformation might be more or less reactive towards a specific reagent due to steric hindrance or the optimal orientation of orbitals for a reaction to occur.
Photochemical Reactions: The geometric isomers of vinylic naphthalene derivatives can undergo different photochemical reactions. For example, the Z-isomer might undergo cyclization reactions that are not possible for the E-isomer due to the proximity of the reacting groups.
Emerging Trends and Future Research Directions in Methylphenylnaphthalene Chemistry
Development of Novel Catalytic Systems for Regio- and Stereoselective Synthesis
The precise control over the three-dimensional arrangement of atoms within a molecule is a cornerstone of modern organic synthesis. For methylphenylnaphthalenes, which can exist as various regioisomers (e.g., 1-methyl-4-phenylnaphthalene, 2-methyl-7-phenylnaphthalene) and, in some cases, atropisomers (stereoisomers arising from hindered rotation around a single bond), the development of regio- and stereoselective catalytic systems is of paramount importance.
Recent advancements have centered on transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, has been a valuable tool for the synthesis of biaryls, including phenylnaphthalenes. nih.govacs.org Future research is directed towards developing catalysts that can selectively couple a methyl-substituted naphthyl precursor with a phenyl boronic acid (or vice versa) at a specific position on the naphthalene (B1677914) ring. This involves the design of sophisticated ligands that can recognize and differentiate between the various C-H or C-X (X = halogen) bonds on the naphthalene scaffold. For example, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands have shown promise in controlling regioselectivity in similar systems. acs.org
Furthermore, the enantioselective synthesis of axially chiral biaryls is a significant area of focus. acs.orgnih.govnih.gov For methylphenylnaphthalenes with bulky groups adjacent to the phenyl-naphthalene bond, atropisomers can be stable and isolable. The development of chiral catalysts, often based on palladium, nickel, or copper, that can induce high levels of enantioselectivity in the C-C bond-forming step is a key objective. acs.org These catalytic systems typically employ chiral ligands that create a asymmetric environment around the metal center, favoring the formation of one enantiomer over the other.
Metal-free synthetic protocols are also emerging as a viable alternative. acs.orgacs.orgnih.gov These methods often utilize organocatalysts or rely on novel activation strategies to achieve regioselective synthesis, thereby avoiding the cost and potential toxicity associated with transition metals.
| Catalytic Approach | Metal/Catalyst | Key Advantage | Research Focus |
| Suzuki-Miyaura Coupling | Palladium | High efficiency and functional group tolerance | Development of ligands for enhanced regioselectivity |
| Enantioselective Coupling | Palladium, Copper | Access to enantiomerically pure atropisomers | Design of novel chiral ligands |
| Metal-Free Annulation | Iodonium ions | Avoids transition metal contamination | Broadening substrate scope and improving yields |
| C-H Activation | Rhodium | High atom economy | Direct functionalization of the naphthalene core |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, reactivity, and properties. For methylphenylnaphthalenes, advanced computational approaches are being increasingly employed for predictive modeling, guiding experimental efforts and accelerating the discovery of new synthetic routes and applications.
Density Functional Theory (DFT) is a cornerstone of these computational investigations. samipubco.comresearchgate.netresearchgate.netmdpi.commdpi.com DFT calculations can be used to predict the electronic properties of different methylphenylnaphthalene isomers, such as their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. samipubco.com This information is crucial for assessing their potential in electronic applications, for instance, as components in organic semiconductors. tandfonline.comresearchgate.net Furthermore, DFT can be used to model reaction mechanisms, helping to elucidate the pathways of catalytic cycles and predict the regioselectivity of a given transformation. acs.org By calculating the energies of transition states and intermediates, researchers can understand why a particular isomer is formed preferentially. acs.org
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of methylphenylnaphthalene molecules. This is particularly relevant for understanding the conformational preferences and the rotational barrier of the phenyl-naphthalene bond, which is critical for predicting the stability of atropisomers.
These computational tools are not only used for understanding existing systems but also for the in silico design of new catalysts and methylphenylnaphthalene derivatives with desired properties. By screening virtual libraries of compounds and catalysts, researchers can identify promising candidates for experimental investigation, thereby saving significant time and resources.
| Computational Method | Application in Methylphenylnaphthalene Chemistry | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of electronic properties | Transition state energies, HOMO/LUMO levels, charge distribution |
| Molecular Dynamics (MD) | Study of conformational dynamics and atropisomer stability | Rotational energy barriers, conformational landscapes |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of complex catalytic systems | Catalyst-substrate interactions, enantioselectivity prediction |
Green Chemistry Principles in Methylphenylnaphthalene Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including polycyclic aromatic hydrocarbons (PAHs) like methylphenylnaphthalene. nih.govwikipedia.orgnih.govacs.orgmdpi.com The goal is to develop methods that are more environmentally benign, safer, and more resource-efficient.
A key focus is the use of greener solvents. Traditional organic solvents are often volatile, flammable, and toxic. Research is exploring the use of water, supercritical fluids, or bio-based solvents for the synthesis of biaryls. acs.orgnih.gov For example, Suzuki-Miyaura couplings have been successfully performed in aqueous media, significantly reducing the environmental impact. acs.org
The development of recyclable catalysts is another important aspect of green chemistry. nih.govacs.orgnih.gov Nanocatalysts, for instance, offer a high surface area-to-volume ratio, leading to high catalytic activity, and can often be recovered and reused multiple times, reducing waste and cost. nih.govnih.gov
Atom economy is also a central tenet of green chemistry. Synthetic methods that maximize the incorporation of all starting materials into the final product are highly desirable. C-H activation strategies, which directly functionalize a C-H bond without the need for pre-functionalization (e.g., halogenation), are a prime example of atom-economical reactions. rsc.org
Furthermore, energy efficiency is being addressed by developing catalytic systems that operate under milder reaction conditions, such as lower temperatures and pressures. Photocatalysis, which uses light to drive chemical reactions, is an emerging area that can offer more sustainable reaction pathways. scientificupdate.com
| Green Chemistry Principle | Application in Methylphenylnaphthalene Synthesis | Example |
| Use of Safer Solvents | Replacement of volatile organic compounds | Suzuki-Miyaura coupling in aqueous media |
| Design for Energy Efficiency | Lowering reaction temperatures and pressures | Development of highly active catalysts that operate at room temperature |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass | (Future prospect) Derivation of naphthalene or phenyl precursors from lignin |
| Catalysis | Replacement of stoichiometric reagents with catalytic alternatives | Palladium-catalyzed cross-coupling reactions |
| Prevention of Waste | High-yield reactions with minimal byproducts | Atom-economical C-H activation strategies |
Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science
The unique electronic and photophysical properties of the naphthalene core make its derivatives, including methylphenylnaphthalenes, attractive candidates for applications in materials science. nih.gov This has spurred a growing area of interdisciplinary research at the interface of synthetic chemistry and materials science. swinburne.edu.aumdpi.com
Synthetic chemists are tasked with designing and creating novel methylphenylnaphthalene structures with tailored properties for specific applications. By strategically placing methyl and phenyl groups on the naphthalene scaffold, it is possible to tune the electronic properties, solubility, and solid-state packing of the molecules. gatech.edu This control is crucial for optimizing their performance in electronic devices.
One of the most promising areas of application is in organic electronics. Naphthalene derivatives are being investigated as materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). swinburne.edu.augatech.edursc.orgrsc.orgdocumentsdelivered.com The introduction of a phenyl group can enhance the π-conjugation and influence the charge transport properties of the material. The methyl group can be used to modify the solubility and processability of the compounds, which is important for fabricating thin films for electronic devices.
Furthermore, the fluorescent properties of some naphthalene derivatives make them suitable for use as sensors or in imaging applications. nih.govresearchgate.net The synthetic challenge lies in creating molecules where the fluorescence is sensitive to specific analytes or environmental conditions.
The collaboration between synthetic chemists and materials scientists is essential for progress in this field. While chemists focus on the molecular design and synthesis, materials scientists are responsible for the fabrication and characterization of devices, providing crucial feedback that guides the next round of molecular design.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing systemic health effects of methylphenyl-naphthalene exposure in laboratory models?
- Methodology : Follow standardized inclusion criteria for toxicity studies, such as those outlined in Table B-1 (). Prioritize routes of exposure (inhalation, oral, dermal) and monitor outcomes like respiratory, hepatic, or renal effects. Use controlled exposure studies in mammals (e.g., rodents) with dose-response analyses. Ensure endpoints align with systemic outcomes (e.g., histopathology, biomarkers like serum ALT for hepatic damage).
- Data Reference : Table B-1 categorizes health outcomes and exposure routes, emphasizing reproducibility across studies .
Q. How should researchers design epidemiological studies to isolate methylphenyl-naphthalene-specific effects from broader PAH exposures?
- Methodology : Use chemical-specific biomarkers (e.g., urinary metabolites like 1- or 2-methylnaphthalene derivatives) to distinguish methylphenyl-naphthalene from other polycyclic aromatic hydrocarbons (PAHs). Cohort studies should stratify populations by exposure source (e.g., occupational vs. environmental) and adjust for confounders like smoking or diet. Case-control designs may focus on rare outcomes (e.g., specific cancers) with detailed exposure histories .
- Key Consideration : Studies must explicitly report effect estimates specific to methylphenyl-naphthalene, excluding aggregated PAH data .
Advanced Research Questions
Q. What systematic review frameworks are robust for resolving contradictions in methylphenyl-naphthalene toxicity data?
Problem formulation : Define toxicity endpoints (e.g., carcinogenicity, neurotoxicity).
Literature screening : Use inclusion criteria (Table B-1) to filter studies.
Data extraction : Collect study-specific variables (e.g., species, dose, outcomes) as in Table C-2 .
Risk of bias assessment : Evaluate using tools like Table C-7 for animal studies (e.g., randomization, blinding) .
Confidence rating : Classify studies as high/moderate/low confidence based on bias assessments .
- Example : Conflicting carcinogenicity data can be resolved by prioritizing high-confidence studies with rigorous exposure characterization .
Q. How can computational models integrate toxicokinetic data to predict methylphenyl-naphthalene metabolism across species?
- Methodology :
- In vitro assays : Use hepatic microsomes from humans and lab animals to quantify cytochrome P450-mediated metabolism (e.g., CYP1A1/2 isoforms).
- Physiologically Based Pharmacokinetic (PBPK) modeling : Input parameters include partition coefficients (e.g., blood:air) and metabolic rates derived from in vitro data. Validate models against in vivo biomarker data (e.g., urinary metabolites).
- Data Source : NIST thermochemistry databases provide reaction enthalpies and metabolic intermediates .
Methodological Challenges & Solutions
Q. What criteria should guide the selection of biomarkers for methylphenyl-naphthalene exposure in human studies?
- Criteria :
- Specificity : Metabolites like 1- or 2-naphthol glucuronides.
- Sensitivity : Detectable at low exposure levels (e.g., pg/mL in urine).
- Temporal relevance : Short half-life biomarkers (e.g., 2-methylnaphthalene in breath) for acute exposure vs. DNA adducts for chronic effects.
Q. How to address variability in environmental methylphenyl-naphthalene emission rates during exposure assessments?
- Methodology :
- Passive samplers : Deploy polyurethane foam (PUF) or XAD resins in field studies to capture airborne concentrations.
- Emission modeling : Use first-order decay models calibrated with laboratory data (e.g., chamber studies at 17–21°C) .
- Data Adjustment : Normalize emission rates by temperature and substrate type (e.g., treated wood vs. textiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
